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2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid Documentation Hub

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  • Product: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
  • CAS: 787548-26-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

Executive Summary & Strategic Value The incorporation of the (3,3-difluorocyclobutyl)methyl moiety into an -amino acid scaffold represents a high-value strategy in modern medicinal chemistry. This structural motif offers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The incorporation of the (3,3-difluorocyclobutyl)methyl moiety into an


-amino acid scaffold represents a high-value strategy in modern medicinal chemistry. This structural motif offers a unique combination of conformational restriction  and metabolic stability . The cyclobutane ring restricts the rotation of the side chain, potentially locking the amino acid into a bioactive conformation, while the gem-difluoro group lowers the pKa of the side chain, modulates lipophilicity (

), and blocks metabolic oxidation at the C3 position of the ring.

This guide details a robust, enantioselective synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid . Unlike generic protocols, this pathway prioritizes enantiomeric excess (ee > 98%) and scalability , utilizing a Schöllkopf Bis-Lactim Ether approach for the stereogenic center construction and a robust [2+2] cycloaddition strategy for the fluorinated side chain.

Retrosynthetic Analysis

To ensure high stereochemical fidelity, we disconnect the target molecule at the


 bond. This reveals two key precursors:
  • The Chiral Glycine Equivalent: The Schöllkopf bis-lactim ether, derived from L-Valine, serves as the nucleophilic glycine template.

  • The Electrophilic Side Chain: 3-(Iodomethyl)-1,1-difluorocyclobutane, which must be synthesized from commodity fluorinated starting materials.

Retrosynthesis Target Target: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid Disconnection Disconnection (C-alpha Alkylation) Target->Disconnection Retrosynthesis Precursor1 Electrophile: (3,3-Difluorocyclobutyl)methyl iodide Disconnection->Precursor1 Precursor2 Nucleophile: Schöllkopf Bis-Lactim Ether (Chiral Auxiliary) Disconnection->Precursor2 StartMat1 Starting Material: 3,3-Difluorocyclobutane- carboxylic acid Precursor1->StartMat1 Reduction/Iodination StartMat2 Starting Material: L-Valine + Glycine Precursor2->StartMat2 Cyclization

Figure 1: Retrosynthetic logic splitting the target into a fluorinated electrophile and a chiral glycine template.

Synthesis of the Side Chain Electrophile

Objective: Preparation of (3,3-difluorocyclobutyl)methyl iodide (Compound 4 ).

The synthesis of the side chain is the bottleneck in many fluorinated amino acid campaigns. We utilize a route starting from the commercially available (or easily synthesized) 3,3-difluorocyclobutanecarboxylic acid.[1][2]

Pathway Mechanics:
  • Precursor Synthesis: If the carboxylic acid is not purchased, it is synthesized via [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethylene and methyl acrylate, followed by hydrolysis and reductive dechlorination (Pd/C,

    
    ).
    
  • Reduction: The acid is reduced to the alcohol using Borane-THF (

    
    ) to avoid defluorination often seen with harsher reducing agents like 
    
    
    
    at elevated temperatures.
  • Iodination: The alcohol is converted to the iodide using

    
    . The iodide is preferred over the bromide for the subsequent alkylation step due to its superior leaving group ability, which is critical for reacting with the sterically hindered Schöllkopf auxiliary.
    
Experimental Protocol (Step-by-Step)
Step A: Reduction to (3,3-difluorocyclobutyl)methanol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet and addition funnel.

  • Reagents: Charge with 3,3-difluorocyclobutanecarboxylic acid (10.0 g, 73.5 mmol) and anhydrous THF (150 mL). Cool to 0°C.

  • Addition: Dropwise add

    
      (1.0 M in THF, 88 mL, 88 mmol) over 30 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (stain with KMnO4).

  • Workup: Cool to 0°C. Carefully quench with Methanol (50 mL) followed by saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     (3 x 100 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Result: Yields ~8.5 g (95%) of the alcohol as a colorless oil.

Step B: Iodination to (3,3-difluorocyclobutyl)methyl iodide
  • Setup: 500 mL RBF under nitrogen.

  • Reagents: Dissolve Triphenylphosphine (

    
    , 21.0 g, 80 mmol) and Imidazole  (5.4 g, 80 mmol) in DCM (200 mL). Cool to 0°C.
    
  • Addition: Add Iodine (

    
    , 20.3 g, 80 mmol) in portions. The solution will turn dark brown then fade to yellow/orange precipitate.
    
  • Substrate: Add the alcohol from Step A (8.5 g, 69.6 mmol) dissolved in minimal DCM.

  • Reaction: Stir at RT for 4 hours.

  • Purification: Filter through a silica plug to remove triphenylphosphine oxide. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc 95:5).

  • Yield: ~13.5 g (84%) of Compound 4 (Iodide). Store in the dark over copper wire to stabilize.

Asymmetric Amino Acid Synthesis

Objective: Stereoselective coupling and hydrolysis to yield (S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid .

We employ the Schöllkopf Bis-Lactim Ether method. This auxiliary (derived from L-Valine) directs the incoming electrophile to the trans face relative to the isopropyl group, typically yielding de > 95%.

Pathway Mechanics:
  • Lithiation: n-Butyllithium (n-BuLi) deprotonates the bis-lactim ether at -78°C to form the aza-enolate.

  • Alkylation: The enolate attacks the (3,3-difluorocyclobutyl)methyl iodide. The reaction is kinetically controlled.

  • Hydrolysis: Mild acidic hydrolysis cleaves the auxiliary, releasing the target amino acid and the chiral auxiliary ester (Methyl L-valinate), which can be separated.

Experimental Protocol (Step-by-Step)
Step C: Asymmetric Alkylation
  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Reagents: Dissolve (S)-Boc-Schöllkopf auxiliary (Compound 5 , 5.0 g, 27 mmol) in anhydrous THF (80 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Dropwise add n-BuLi (2.5 M in hexanes, 11.9 mL, 29.7 mmol). Stir for 30 minutes at -78°C. The solution will turn deep orange/red.

  • Alkylation: Add (3,3-difluorocyclobutyl)methyl iodide (Compound 4 , 7.5 g, 32.3 mmol) dissolved in THF (10 mL) dropwise over 15 minutes.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C overnight. Do not warm to RT immediately , as this can erode stereoselectivity.

  • Quench: Add saturated

    
     (20 mL) at -20°C.
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the alkylated intermediate (Compound 6 , ~70% yield).

Step D: Hydrolysis to Final Product[1]
  • Hydrolysis: Dissolve Compound 6 (5.0 g) in THF (20 mL) and 0.25 N HCl (40 mL).

  • Reaction: Stir at RT for 24 hours. This mild condition cleaves the bis-lactim ether but preserves the difluorocyclobutyl ring (which is stable to dilute acid).

  • Separation: Extract the liberated methyl L-valinate with

    
    . The aqueous layer contains the target amino acid hydrochloride.
    
  • Isolation: Lyophilize the aqueous layer to obtain the crude amino acid HCl salt.

  • Purification: Ion-exchange chromatography (Dowex 50W-X8). Load in acid form, wash with water, elute with 1M

    
    .
    
  • Final Yield: Recrystallize from Water/Ethanol to yield (S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid as a white zwitterionic solid.

Process Data & Visualization

Forward Synthesis Pathway

ForwardSynthesis Start 3,3-Difluorocyclobutane- carboxylic acid Step1 Step 1: Reduction (BH3-THF) -> Alcohol Start->Step1 Step2 Step 2: Iodination (I2, PPh3) -> Iodide (Electrophile) Step1->Step2 Step3 Step 3: Alkylation (Schöllkopf Aux, n-BuLi) -78°C Step2->Step3 Step4 Step 4: Hydrolysis (0.25N HCl) -> Deprotection Step3->Step4 Final Target: 2-Amino-3-(3,3-difluoro- cyclobutyl)propanoic acid Step4->Final

Figure 2: Forward synthesis pathway highlighting critical reagents and reaction nodes.

Yield & Condition Summary Table
StepTransformationReagentsTempTypical YieldCritical Note
1 Acid ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Alcohol

0°C

RT
95%Avoid

to prevent defluorination.
2 Alcohol

Iodide

, Imidazole
0°C

RT
84%Iodide is essential for sterically hindered alkylation.
3 Aux. Alkylationn-BuLi, THF-78°C70%Maintain -78°C to ensure high de (>98%).
4 Hydrolysis0.25 N HClRT85%Mild acid prevents side-chain degradation.
Total Overall Synthesis ----~47% High Enantiopurity Route

Scientific Validation & Troubleshooting

Why this route?

While a Strecker synthesis (aldehyde + cyanide + amine) is shorter, it typically yields a racemic mixture requiring tedious resolution. The Schöllkopf method is chosen here because:

  • Self-Validating Stereochemistry: The bulky valine isopropyl group sterically blocks the cis face, forcing the electrophile to attack trans. If the NMR of the intermediate shows a single diastereomer, the final product ee is guaranteed to be high.

  • Fluorine Compatibility: The reaction conditions (non-nucleophilic bases, mild acid hydrolysis) are compatible with the gem-difluoro motif, which is susceptible to elimination (HF loss) under strongly basic conditions at high temperatures.

Critical Control Points
  • Moisture Control: The lithiated Schöllkopf auxiliary is extremely moisture-sensitive. Use freshly distilled THF and titrate n-BuLi before use.

  • Temperature: During Step 3, if the temperature rises above -60°C before the electrophile is fully added, the enolate may isomerize or decompose, lowering yield and ee.

References

  • Grygorenko, O. O. et al. "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." ResearchGate.[3][4] Available at: [Link]

  • Ma, J. A. et al. "Recent Advances in the Synthesis of Gem-Difluorinated Cyclobutanes." Google Patents (CN105418406A).
  • Schöllkopf, U. "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Topics in Current Chemistry. (Standard reference for the methodology used).

Sources

Exploratory

"2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" mechanism of action

This guide serves as an advanced technical resource for the application of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (often abbreviated as 3,3-Difluorocyclobutylalanine ) in medicinal chemistry and drug design. Me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the application of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (often abbreviated as 3,3-Difluorocyclobutylalanine ) in medicinal chemistry and drug design.

Mechanism of Action, Physicochemical Modulation, and Synthetic Utility

Executive Summary

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a non-canonical, fluorinated amino acid used as a strategic building block in modern drug discovery. Unlike a standalone therapeutic agent, its "mechanism of action" is defined by its ability to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide and small-molecule drugs.

It functions primarily as a bioisostere for aliphatic amino acids (Leucine, Isoleucine, Valine), leveraging the gem-difluoro effect to enhance metabolic stability, optimize lipophilicity, and lock bioactive conformations without introducing new stereocenters.

PropertySpecification
Systematic Name 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
Common Name 3,3-Difluorocyclobutylalanine
CAS Number 681128-42-7 (HCl salt)
Molecular Formula C₇H₁₁F₂NO₂
Role Bioisostere (Leu/Ile surrogate), Conformational Constraint
Key Benefit Blocks P450 oxidation; modulates logP; enhances potency against resistant viral variants.

Mechanism of Action: The Fluorine Effect

In the context of this compound, the "Mechanism of Action" refers to the specific structural and electronic perturbations introduced by the 3,3-difluorocyclobutyl moiety.

Metabolic Blockade (The Deuterium-Like Effect)

The primary utility of this amino acid is the prevention of oxidative metabolism.

  • Problem: Aliphatic side chains (e.g., the isopropyl group of Leucine) are prone to hydroxylation by Cytochrome P450 enzymes at the

    
    - or 
    
    
    
    -positions.
  • Mechanism: The incorporation of fluorine atoms at the 3-position of the cyclobutyl ring renders those carbons inert to oxidative attack. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, effectively blocking metabolic "soft spots."

  • Outcome: This extends the half-life (

    
    ) and reduces the clearance (
    
    
    
    ) of the parent drug.
Conformational Restriction & Entropy
  • Entropy Reduction: The cyclobutyl ring restricts the rotatable bonds of the side chain compared to an open-chain alkyl group (like

    
    -butyl or isobutyl).
    
  • Binding Affinity: By pre-organizing the side chain into a conformation that closely mimics the bound state, the entropic penalty upon protein binding is reduced (

    
     is less negative), thereby improving the overall free energy of binding (
    
    
    
    ).
Electronic Modulation (pKa Shift)

The strong electronegativity of the gem-difluoro group exerts an inductive effect (


) through the carbon framework.
  • Effect on Amine: Lowers the pKa of the

    
    -amino group, potentially altering membrane permeability and solubility.
    
  • Effect on Acid: Increases the acidity of the carboxylic acid, influencing the zwitterionic character at physiological pH.

Orthogonal Multipolar Interactions

Unlike hydrogen, fluorine can engage in orthogonal multipolar interactions with carbonyl carbons or amide protons in the receptor binding pocket. This allows the 3,3-difluorocyclobutyl group to fill hydrophobic pockets (e.g., S4 pockets in proteases) while engaging in specific electrostatic networks that alkyl groups cannot.

Visualization: Mechanistic Pathway

The following diagram illustrates how replacing Leucine with 3,3-Difluorocyclobutylalanine prevents metabolic degradation and enhances binding.

MoA_Pathway Leu Native Leucine Residue (Aliphatic Side Chain) Metabolism CYP450 Attack (Hydroxylation) Leu->Metabolism Susceptible C-H Binding Target Binding Pocket (S4 Hydrophobic Subsite) Leu->Binding Lower Affinity Degradation Rapid Clearance (Inactive Metabolite) Metabolism->Degradation F_Analog 3,3-Difluorocyclobutylalanine (Fluorinated Bioisostere) Blockade Metabolic Blockade (C-F Bond Stability) F_Analog->Blockade Inert C-F Entropy Reduced Entropic Penalty (Conformational Lock) F_Analog->Entropy Stable Extended Half-Life (High Exposure) Blockade->Stable Entropy->Binding High Affinity

Figure 1: Comparative mechanism showing metabolic stabilization and binding enhancement of the fluorinated analog versus native leucine.

Case Studies & Applications

HCV Protease Inhibitors (Resistance Evasion)

In the development of second-generation HCV NS3/4A protease inhibitors, the 3,3-difluorocyclobutyl moiety was utilized as a P4 capping group.[1]

  • Challenge: The D168A mutation in HCV protease confers resistance to many inhibitors by altering the S4 pocket electrostatics.

  • Solution: The 3,3-difluorocyclobutyl group fills the S4 pocket more effectively than non-fluorinated alkyls. The fluorine atoms participate in favorable interactions with the mutated alanine residue (fluorine-alanine interaction), retaining potency against the resistant strain where other inhibitors fail.

SARS-CoV-2 3CL Protease Inhibitors

Recent research into COVID-19 antivirals has utilized this amino acid scaffold to target the main protease (3CLpro).[2]

  • Application: Used at the P2 or P3 position of peptidomimetic inhibitors.

  • Result: The moiety improves cellular permeability (due to lipophilicity modulation) and enhances proteolytic stability against host proteases, increasing the intracellular concentration of the active inhibitor.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the manual coupling of Fmoc-3,3-difluorocyclobutylalanine to a growing peptide chain.

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.5 mmol/g)

  • Amino Acid: Fmoc-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (3 eq.)

  • Coupling Agent: HATU (2.9 eq.)

  • Base: DIPEA (6 eq.)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Swelling: Swell 100 mg of resin in DMF for 30 minutes. Drain.

  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min) to remove the Fmoc group from the previous residue. Wash with DMF (
    
    
    
    min).
  • Activation: In a separate vial, dissolve the fluorinated amino acid and HATU in minimal DMF. Add DIPEA immediately prior to addition to the resin.

    • Note: Pre-activation time should not exceed 2 minutes to prevent racemization.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

    • Validation: Perform a Kaiser Test (Ninhydrin). If the beads remain colorless, coupling is complete. If blue, re-couple using PyBOP/HOAt.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.

Protocol: Microsomal Stability Assay

To validate the metabolic stability conferred by the difluorocyclobutyl group.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compound (1 µM final conc.)

  • Control: Verapamil (High clearance), Warfarin (Low clearance)

Workflow:

  • Pre-incubation: Mix 445 µL of buffer (100 mM Phosphate, pH 7.4) with 5 µL of microsomes. Pre-warm to 37°C for 5 min.

  • Initiation: Add 5 µL of Test Compound (from 100 µM stock). Initiate reaction by adding 45 µL of NADPH regenerating system.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Synthesis Overview

Access to this building block typically follows a route involving [2+2] cycloaddition.[3]

  • Cycloaddition: 1,1-difluoro-2,2-dichloroethylene is reacted with vinyl acetate or similar olefins to form the cyclobutane ring.

  • Reduction/Functionalization: Dehalogenation and functional group manipulation yield 3,3-difluorocyclobutanone .

  • Amino Acid Formation: The ketone undergoes a Strecker synthesis or Horner-Wadsworth-Emmons reaction followed by asymmetric hydrogenation to yield the chiral amino acid.

References

  • Synthesis and Application of Fluorinated Cyclobutanes

    • Melnykov, K. P., et al. "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks."[4][5] Synthesis, 2018.[5][6][7] Link

  • HCV Protease Inhibitor Resistance

    • Soumana, D. I., et al. "Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance." ACS Chemical Biology, 2016. Link

  • SARS-CoV-2 Inhibitor Design

    • Ma, C., et al. "Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2." European Journal of Medicinal Chemistry, 2021.[8] Link

  • General Fluorine Effects in Drug Design

    • Gillis, E. P., et al. "Fluorine in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2015.[8] Link

Sources

Exploratory

Strategic Synthesis & Medicinal Utility of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

Executive Summary: The Fluorine-Conformation Nexus In modern drug discovery, 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (often abbreviated as ) represents a high-value "designer" amino acid. It serves as a bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Conformation Nexus

In modern drug discovery, 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (often abbreviated as


) represents a high-value "designer" amino acid. It serves as a bioisostere for Leucine and Cyclohexylalanine, offering two distinct medicinal chemistry advantages:
  • Metabolic Stability: The gem-difluoro moiety at the C3 position of the cyclobutane ring blocks metabolic oxidation (P450) at a typically labile site while modulating lipophilicity (

    
    ) via the "polar hydrophobicity" effect of fluorine.
    
  • Conformational Restriction: The cyclobutane ring restricts the rotation of the side chain (

    
     and 
    
    
    
    angles), reducing the entropic penalty upon binding to a target protein.

This guide details a robust, scalable, and enantioselective synthetic route to access this scaffold, prioritizing safety (handling of fluorinating agents) and stereochemical purity (


).

Retrosynthetic Analysis

To achieve high enantiopurity, the most reliable strategy employs Asymmetric Phase-Transfer Catalysis (PTC) . We disconnect the molecule at the


 bond, revealing a glycine equivalent and a specialized electrophile.
Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: (S)-2-Amino-3-(3,3-difluorocyclobutyl) propanoic acid SchiffBase Glycine Schiff Base (Chiral Equivalent) Target->SchiffBase Hydrolysis Electrophile Electrophile: (3,3-difluorocyclobutyl)methyl bromide Target->Electrophile C-C Disconnection Alcohol Precursor Alcohol: (3,3-difluorocyclobutyl)methanol Electrophile->Alcohol Appel Reaction or Tosylation Acid Starting Material: 3-oxocyclobutanecarboxylic acid Alcohol->Acid 1. Fluorination (DAST) 2. Reduction

Figure 1: Retrosynthetic breakdown separating the chiral amino acid generation from the construction of the fluorinated side chain.

Phase 1: Synthesis of the Fluorinated Electrophile

The critical challenge in this phase is the safe introduction of the gem-difluoro group. The starting material is the commercially available 3-oxocyclobutanecarboxylic acid .

Step 1.1: Deoxyfluorination

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM. Mechanism: Nucleophilic fluorination of the ketone.

  • Protocol:

    • Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 equiv) in anhydrous DCM under

      
      .
      
    • Cool to

      
      . Critical: DAST is thermally unstable.
      
    • Add DAST (2.5 equiv) dropwise.

    • Allow to warm to RT overnight.

    • Quench: Pour slowly into saturated

      
       / ice mixture. Warning: Vigorous gas evolution.
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
Step 1.2: Reduction to Alcohol

Reagents:


 (Lithium Aluminum Hydride) or 

. Target: (3,3-difluorocyclobutyl)methanol.
  • Protocol:

    • Suspend

      
       (1.2 equiv) in dry THF at 
      
      
      
      .
    • Add the fluorinated ester (from 1.1) dropwise.[1]

    • Stir at

      
       for 2 hours.
      
    • Fieser Quench: Add

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      .
    • Filter precipitate, concentrate filtrate to yield the alcohol.

Step 1.3: Activation (Bromination)

Reagents:


, 

(Appel Reaction). Target: (3,3-difluorocyclobutyl)methyl bromide (Compound A ).
  • Protocol:

    • Dissolve alcohol (1.0 equiv) and

      
       (1.1 equiv) in DCM at 
      
      
      
      .
    • Add

      
       (1.1 equiv) portion-wise.
      
    • Stir 3 hours at RT.

    • Precipitate

      
       with hexanes; filter and concentrate.
      
    • Purify via silica gel chromatography (Hexanes/EtOAc).

Phase 2: Asymmetric Alkylation (The Stereocenter)

To install the alpha-amino stereocenter with high enantioselectivity (


), we utilize the Maruoka Catalyst  (chiral quaternary ammonium salt) or the O'Donnell Schiff Base  method.
Graphviz Diagram: Catalytic Cycle

CatalyticCycle Cat Chiral Catalyst (Maruoka/Cincona) Substrate Glycine Schiff Base (tert-butyl ester) Complex Ion-Pair Complex Substrate->Complex + Cat, + Base (KOH) Product Alkylated Schiff Base (S-Configuration) Complex->Product + Electrophile (Rate Determining) Product->Cat Recycle Electrophile (3,3-F2-Cyclobutyl) methyl bromide

Figure 2: Phase-Transfer Catalysis (PTC) cycle for the enantioselective alkylation.

Detailed Protocol:
  • Setup: In a reaction vessel, combine:

    • Glycine Schiff Base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) (1.0 equiv).

    • Chiral Catalyst (e.g.,

      
      -3,4,5-trifluorophenyl-NAS bromide) (1-5 mol%).
      
    • Electrophile A (1.2 equiv).

    • Solvent: Toluene/CHCl3 (7:3 ratio).

  • Initiation: Add 50% aqueous

    
     (5.0 equiv) at 
    
    
    
    .
  • Reaction: Stir vigorously at

    
     for 12–24 hours. Monitor by HPLC (Chiralcel OD-H column).
    
  • Workup: Dilute with water, extract with DCM.

  • Purification: Silica gel chromatography to isolate the alkylated imine.

Phase 3: Hydrolysis and Isolation[1]

The final step unmasks the amine and the carboxylic acid.

  • Hydrolysis: Dissolve the alkylated imine in THF/MeOH. Add 1N

    
     (aqueous) or 15% citric acid. Stir at RT for 2 hours.
    
    • Observation: The yellow color of the Schiff base disappears.

  • Ester Cleavage: If a tert-butyl ester was used, add TFA/DCM (1:1) and stir for 2 hours to remove the ester.

  • Scavenging: Wash with ether to remove the benzophenone byproduct.

  • Isolation: Lyophilize the aqueous layer to obtain the (S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride salt .

Analytical Characterization Data (Expected)

To validate the synthesis, the following spectral data ranges should be observed.

TechniqueParameterExpected Signal / ValueNotes
19F NMR Chemical Shift

-80 to -100 ppm
Typically a multiplet or distinct AB quartet (

Hz) due to the gem-difluoro group.
1H NMR Cyclobutane Ring

2.2 – 3.0 ppm (Multiplets)
Complex splitting due to fluorine coupling (

).
1H NMR Alpha-Proton

3.9 – 4.1 ppm (dd)
Characteristic of alpha-amino acids.
LC-MS Mass (M+H)Calc: 180.08Look for [M+H]+ 180.1.
Chiral HPLC Enantiomeric Excess

Comparison with racemic standard required.

Safety & Handling (Critical)

  • DAST/Deoxo-Fluor: These reagents can decompose explosively at elevated temperatures. Never heat neat DAST above

    
    . Always use plasticware (polypropylene) or Teflon-lined vessels if HF generation is possible, though glass is acceptable for the anhydrous reaction itself if quenched properly.
    
  • Fluorine NMR: Essential for confirming the integrity of the cyclobutane ring, as ring-opening elimination is a common side reaction during the activation step.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Bases." Accounts of Chemical Research. Link

  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2015). "Generation of C3-Fluorinated Cyclobutane Building Blocks." Chemistry – A European Journal. (Contextual grounding for difluorocyclobutane synthesis). Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie. (Provides comparative data on cyclobutane/oxetane structural properties). Link

Sources

Foundational

A Technical Guide to 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid: A Key Building Block in Modern Drug Discovery

Abstract In the field of medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of modern drug design.[1][2] This guide provides a comprehensive technical overview of 2-Amino-3-(3,3-diflu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the field of medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of modern drug design.[1][2] This guide provides a comprehensive technical overview of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid, a non-proteinogenic amino acid that has garnered significant interest. Its unique structural and physicochemical properties, imparted by the gem-difluorocyclobutyl group, offer distinct advantages in optimizing drug candidates. We will delve into its synthesis, key properties, and applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this valuable building block.

Introduction: The Strategic Value of Fluorinated Cycloalkanes

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] The 3,3-difluorocyclobutyl moiety, in particular, is a compelling structural element.[1][4] It acts as a bioisostere for other common groups, such as gem-dimethyl or carbonyl functionalities, while offering enhanced metabolic stability due to the strength of the C-F bond.[1] Furthermore, the strained four-membered ring of the cyclobutane imposes significant conformational constraints, which can pre-organize a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for its biological target.[1]

Synthetic Strategies

The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a non-trivial process that requires careful planning and execution. A key challenge lies in the construction of the gem-difluorocyclobutane ring and the subsequent stereocontrolled introduction of the amino acid functionality.

General Synthetic Approaches

Several synthetic routes have been developed, often starting from commercially available 3,3-difluorocyclobutanone. One common strategy involves the addition of carbon nucleophiles to this ketone.[1] However, the basicity of many nucleophiles can lead to undesired HF elimination.[1] The use of organolanthanum reagents has been shown to be crucial in overcoming this challenge by moderating the nucleophile's basicity.[1][4]

Representative Experimental Protocol: Asymmetric Synthesis

The following protocol outlines a conceptual pathway for the asymmetric synthesis of the (S)-enantiomer, a common requirement for biologically active molecules.

Step 1: Nucleophilic Addition to 3,3-Difluorocyclobutanone.

  • React 3,3-difluorocyclobutanone with a suitable organometallic reagent (e.g., an organolanthanum-derived cyanomethyl nucleophile) to introduce the carbon framework for the propanoic acid side chain. This step is critical for avoiding elimination and setting the stage for the amino acid synthesis.

Step 2: Chiral Auxiliary-Mediated Amination.

  • Convert the resulting hydroxynitrile to an appropriate electrophile.

  • React with a chiral amine auxiliary (e.g., a derivative of (R)-phenylglycinol) to introduce the nitrogen atom with stereocontrol.

Step 3: Hydrolysis and Deprotection.

  • Hydrolyze the nitrile and any protecting groups under acidic or basic conditions to reveal the carboxylic acid and the primary amine.

Step 4: Purification.

  • Purify the final amino acid product using techniques such as ion-exchange chromatography or crystallization to obtain the enantiomerically pure compound.

Synthetic Workflow Visualization

Caption: A generalized workflow for the asymmetric synthesis of the target amino acid.

Physicochemical Properties and Their Implications

The unique structure of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid translates into a distinct set of physicochemical properties that are highly advantageous in drug design.

PropertyTypical Value/ObservationSignificance in Medicinal Chemistry
Lipophilicity (logP) Lower than non-fluorinated analogsCan improve aqueous solubility and reduce off-target binding.[1]
pKa Influenced by the electronegative fluorine atomsCan alter the ionization state of the molecule, affecting receptor interactions and cell permeability.[1]
Metabolic Stability HighThe C-F bonds are resistant to enzymatic degradation, often leading to an improved pharmacokinetic profile.[1][2]
Conformational Rigidity HighThe cyclobutane ring restricts free rotation, which can lock the molecule in a bioactive conformation, increasing potency and selectivity.[1]

Applications in Drug Discovery

The incorporation of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid into drug candidates has proven to be a successful strategy in various therapeutic areas.

Case Study: Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists

GLP-1R agonists are important therapeutics for type 2 diabetes and obesity.[4] Recently, novel difluorocyclobutyl derivatives have been developed as potent and effective GLP-1R agonists.[5] In some instances, the incorporation of this moiety has been shown to reduce the potential for off-target effects, such as inhibition of the hERG potassium channel, a common cause of cardiac toxicity.[5]

Logical Framework for Application

G cluster_problem Drug Design Challenge cluster_solution Strategic Incorporation cluster_outcome Improved Properties Lead Compound Lead Compound Poor PK Poor Pharmacokinetics Lead Compound->Poor PK Low Potency Low Potency Lead Compound->Low Potency Off-Target Effects Off-Target Effects Lead Compound->Off-Target Effects Incorporate Amino Acid Incorporate 2-Amino-3- (3,3-difluorocyclobutyl)propanoic acid Poor PK->Incorporate Amino Acid Low Potency->Incorporate Amino Acid Off-Target Effects->Incorporate Amino Acid Improved PK Improved Pharmacokinetics Incorporate Amino Acid->Improved PK Enhanced Potency Enhanced Potency Incorporate Amino Acid->Enhanced Potency Increased Selectivity Increased Selectivity Incorporate Amino Acid->Increased Selectivity

Caption: The role of the title compound in addressing common drug design challenges.

Conclusion and Future Outlook

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a powerful building block in the medicinal chemist's toolkit. Its unique combination of conformational rigidity and metabolic stability, conferred by the difluorocyclobutyl group, makes it an attractive choice for the optimization of lead compounds. As synthetic methodologies continue to improve, we can expect to see the even wider application of this and other fluorinated amino acids in the development of next-generation therapeutics.

References

  • Verhoog, S., et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

  • Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Chemistry – A European Journal. Available at: [Link]

  • Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. PubMed. Available at: [Link]

  • O'Hagan, D. (2012). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

"2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" experimental protocol for cell culture

Application Note: Cellular Evaluation of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid Executive Summary & Compound Analysis 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (henceforth referred to as F2-Cb-Ala ) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Evaluation of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

Executive Summary & Compound Analysis

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (henceforth referred to as F2-Cb-Ala ) is a non-canonical amino acid (ncAA) structurally analogous to Leucine and


-substituted Alanines. It features a cyclobutyl ring constrained by a geminal difluoro group.

Scientific Rationale:

  • Bioisosterism: The (3,3-difluorocyclobutyl) moiety mimics the steric bulk of the isobutyl side chain of Leucine but introduces significant electronic changes due to the high electronegativity of fluorine.

  • Metabolic Stability: The fluorinated ring prevents metabolic oxidation often seen at aliphatic side chains, making F2-Cb-Ala a valuable tool for stabilizing peptide-based drugs.

  • Lipophilicity: The fluorine atoms lower the pKa of neighboring groups and modulate lipophilicity, potentially enhancing membrane permeability via the LAT1 (SLC7A5) transporter.

Scope of this Protocol: This guide details the preparation , cytotoxicity assessment , and functional evaluation of F2-Cb-Ala in mammalian cell culture. We specifically address its potential to act as a mechanistic probe for the mTORC1 nutrient-sensing pathway, hypothesizing it competes with Leucine for transport and sensing.

Reagent Preparation & Handling

Critical Note: F2-Cb-Ala is typically supplied as a Hydrochloride (HCl) salt. The free zwitterion has different solubility properties. This protocol assumes the HCl salt (CAS: 681128-42-7).

Solubility Data
SolventSolubility (max)StabilityRecommended Use
Sterile Water ~50 mMHigh (4°C, 2 weeks)Primary Stock
PBS (pH 7.4) ~20 mMModerate (precipitates >20mM)Working Solution
DMSO >100 mMHigh (-20°C, 6 months)Secondary Stock
Ethanol <5 mMLowNot Recommended
Stock Solution Protocol (50 mM)
  • Weighing: Accurately weigh 10.78 mg of F2-Cb-Ala HCl (MW: ~215.63 g/mol ).

  • Dissolution: Add 1.0 mL of sterile, nuclease-free water. Vortex vigorously for 30 seconds.

    • Troubleshooting: If the solution remains cloudy, warm to 37°C for 5 minutes. If using the free base, add 0.1 M HCl dropwise until dissolved.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Experimental Protocol: Cell Viability Screening

Before functional assays, the non-toxic concentration range must be established.

Cell Line: HEK293T or HeLa (Standard models). Assay: CCK-8 or CellTiter-Glo® (ATP-based).

Step-by-Step Procedure:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate in complete DMEM (10% FBS). Incubate for 24 hours.

  • Treatment Preparation: Dilute the 50 mM Stock in complete media to generate a concentration gradient:

    • 0 mM (Vehicle Control)

    • 0.1 mM

    • 0.5 mM

    • 1.0 mM (Physiological Leucine equivalent)

    • 5.0 mM

    • 10.0 mM

  • Incubation: Replace media with treatment media. Incubate for 24 to 48 hours .

  • Readout: Add CCK-8 reagent (10 µL/well), incubate for 2 hours, and measure absorbance at 450 nm.

  • Analysis: Normalize to Vehicle Control (100%).

    • Acceptance Criteria: >90% viability at 1.0 mM indicates suitability for functional assays.

Advanced Protocol: mTORC1 Activation Assay

This experiment tests if F2-Cb-Ala acts as a Leucine mimetic capable of activating the mTORC1 pathway via the Sestrin2-GATOR2 axis, or if it acts as an antagonist.

Mechanism: Leucine activates mTORC1, leading to phosphorylation of S6 Kinase (S6K1). We will measure p-S6K1 (T389) levels.

Experimental Workflow

mTOR_Assay Start Seed Cells (6-well plate) Starve Amino Acid Starvation (60 min) Start->Starve 24h later Treat Treatment (F2-Cb-Ala vs Leu) (30 min) Starve->Treat Wash x2 PBS Lysis Cell Lysis (RIPA + PhosSTOP) Treat->Lysis Cold PBS Wash WB Western Blot (p-S6K1 T389) Lysis->WB

Figure 1: Workflow for assessing nutrient-sensing capability of F2-Cb-Ala.

Detailed Methodology
  • Preparation:

    • Prepare Starvation Media : DMEM minus Amino Acids (e.g., Gibco #11960) + 10% Dialyzed FBS.

    • Prepare Stimulation Media : Starvation Media supplemented with:

      • Condition A (Neg Ctrl): Vehicle (Water).

      • Condition B (Pos Ctrl): 800 µM L-Leucine.

      • Condition C (Exp): 800 µM F2-Cb-Ala.

      • Condition D (Comp): 800 µM L-Leucine + 800 µM F2-Cb-Ala.

  • Starvation Phase:

    • Aspirate growth media from 6-well plates (80% confluent).

    • Wash twice with warm PBS.

    • Add 2 mL Starvation Media . Incubate for 60 minutes to deplete intracellular amino acid pools and suppress mTORC1.

  • Stimulation Phase:

    • Aspirate Starvation Media.

    • Add 2 mL of respective Stimulation Media (A, B, C, D).

    • Incubate for exactly 30 minutes at 37°C.

  • Harvesting:

    • Place plate on ice immediately.

    • Wash once with ice-cold PBS.

    • Lyse with 150 µL RIPA buffer containing Protease/Phosphatase inhibitors.

    • Collect lysate, centrifuge at 14,000 x g for 10 min at 4°C.

  • Western Blot Analysis:

    • Load 20 µg protein/lane.

    • Primary Antibodies:

      • Anti-p-p70 S6 Kinase (Thr389) [Cell Signaling #9234].

      • Anti-p70 S6 Kinase (Total) [Cell Signaling #2708].

      • Anti-GAPDH (Loading Control).

Interpreting Results
  • Agonist: If Condition C shows high p-S6K1 (similar to B), F2-Cb-Ala is recognized by the Sestrin2 sensor.

  • Antagonist: If Condition D shows lower p-S6K1 than B, F2-Cb-Ala competes with Leucine for transport (LAT1) or binding, effectively blocking the signal.

  • Inert: If Condition C = Condition A, the compound is not sensed by the mTORC1 machinery.

Mechanistic Pathway Visualization

Understanding where F2-Cb-Ala might intervene is crucial for data interpretation. It likely utilizes the Large Neutral Amino Acid Transporter (LAT1).

Pathway Extracellular Extracellular Space F2CbAla F2-Cb-Ala LAT1 LAT1 / CD98 Transporter F2CbAla->LAT1 Competition Sestrin2 Sestrin2 (Leucine Sensor) F2CbAla->Sestrin2 ?? Binding Leu L-Leucine Leu->LAT1 Competition LAT1->Sestrin2 Intracellular Accumulation Intracellular Cytoplasm GATOR2 GATOR2 Sestrin2->GATOR2 Inhibition of Inhibitor mTORC1 mTORC1 Complex GATOR2->mTORC1 Activation S6K p-S6K1 (Growth Signal) mTORC1->S6K Phosphorylation

Figure 2: Hypothetical interaction of F2-Cb-Ala with the mTORC1 amino acid sensing pathway.

References

  • Qiu, X. L., & Qing, F. L. (2011). "Synthesis of fluorinated amino acids." European Journal of Organic Chemistry. Link

  • Wolfson, R. L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science, 351(6268), 43-48. Link

  • Nicklin, P., et al. (2009). "Bidirectional transport of amino acids regulates mTOR and autophagy." Cell, 136(3), 521-534. Link

  • BOC Sciences. "Fluorinated Amino Acids Product Guide." BOC Sciences Official Site.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Application

In vitro assay development using "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid"

Application Note: In Vitro Assay Development for Peptide Therapeutics Incorporating 2-Amino-3-(3,3-difluorocyclobutyl)propanoic Acid Introduction & Mechanistic Rationale The integration of unnatural amino acids (UAAs) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Development for Peptide Therapeutics Incorporating 2-Amino-3-(3,3-difluorocyclobutyl)propanoic Acid

Introduction & Mechanistic Rationale

The integration of unnatural amino acids (UAAs) is a foundational strategy in modern peptide drug discovery. Among the most promising of these building blocks is 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (DiF-CBAA) , a highly engineered bioisostere designed to replace aliphatic residues such as Leucine, Isoleucine, or Valine [1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting DiF-CBAA rather than simply treating it as a structural novelty. The incorporation of the gem-difluorocyclobutyl moiety serves a dual mechanistic purpose:

  • Conformational Pre-organization & Affinity: The cyclobutane ring restricts the conformational flexibility of the peptide backbone. Furthermore, the highly polarized C-F bonds act as "lipophilic hydrogen bond acceptors." This allows the residue to engage in unique multipolar interactions within target receptor pockets (e.g., GPCRs like the GLP-1 or GIP receptors), frequently driving a log-fold increase in binding affinity [2].

  • Proteolytic Immunity: The C-F bond is exceptionally strong (~116 kcal/mol) and sterically demanding. Placing DiF-CBAA adjacent to known proteolytic cleavage sites creates a stereoelectronic shield that repels the catalytic triads of endogenous proteases (like DPP-4 or Neprilysin), dramatically extending the peptide's circulatory half-life[3].

This guide provides a self-validating, end-to-end workflow for synthesizing DiF-CBAA-modified peptides and evaluating their in vitro stability and functional efficacy.

Experimental Workflow & Logical Architecture

Workflow N1 1. Sequence Design (DiF-CBAA Insertion) N2 2. Fmoc-SPPS (HATU/DIPEA) N1->N2 N3 3. Cleavage & LC-MS Purification N2->N3 N4 4. In Vitro Assays (Stability & cAMP) N3->N4

Fig 1: End-to-end experimental workflow for DiF-CBAA integrated peptide development.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with DiF-CBAA

Expertise & Causality: The electron-withdrawing nature of the difluorocyclobutyl group subtly reduces the nucleophilicity of the α-amine during chain elongation. Additionally, the steric bulk of the cyclobutane ring impedes standard coupling kinetics. To prevent sequence truncation or epimerization, standard DIC/Oxyma coupling is insufficient. We must employ the highly reactive uronium salt HATU paired with a strong base (DIPEA) and mandate double-coupling cycles.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.3 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • DiF-CBAA Coupling:

    • Prepare a solution of Fmoc-DiF-CBAA-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to activate the carboxylate (solution turns pale yellow).

    • Add to the resin and agitate for 120 minutes at room temperature (or 15 min at 75°C via microwave synthesizer).

    • Self-Validating Step: Perform a Kaiser test. If positive (blue), repeat the coupling step before proceeding.

  • Subsequent Residue Coupling: The amino acid added after DiF-CBAA will face steric hindrance. Use a double-coupling protocol (2 × 60 min) with HATU/DIPEA to ensure complete amide bond formation.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2 hours. The robust C-F bonds do not require specialized halogen scavengers.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify the crude peptide via Preparative RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Protocol 2: In Vitro Proteolytic & Plasma Stability Assay

Expertise & Causality: To prove that DiF-CBAA imparts metabolic stability, the peptide must be challenged with human plasma and specific proteases (e.g., DPP-4). We use Acetonitrile (ACN) precipitation to immediately quench enzymatic activity at specific time points, ensuring the LC-MS/MS readout accurately reflects the exact degradation state.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (or 50 mM Tris-HCl buffer containing 20 nM recombinant human DPP-4) to 37°C.

  • Initiation: Spike the purified DiF-CBAA peptide (and a wild-type Leucine-control peptide) into the matrix to a final concentration of 5 µM.

  • Sampling: At time points t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately mix the aliquot with 150 µL of ice-cold ACN containing an internal standard (e.g., Tolbutamide). The ACN denatures the proteases, instantly halting cleavage.

  • Extraction: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

  • Quantification: Analyze via LC-MS/MS (MRM mode) tracking the parent mass transition. Calculate the half-life (

    
    ) using a one-phase exponential decay model.
    

Protocol 3: Receptor Binding & Functional Assay (cAMP Accumulation)

Expertise & Causality: Because DiF-CBAA is often used in incretin mimetics (GLP-1R/GIPR agonists), we must validate that the bulky fluorine modification does not abrogate receptor activation. GLP-1R is a Gαs-coupled GPCR. We measure the downstream accumulation of cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Crucial Insight: You must include IBMX (a phosphodiesterase inhibitor) in the assay buffer; otherwise, endogenous PDEs will rapidly hydrolyze the generated cAMP, leading to false-negative efficacy data.

GPCR_Signaling Ligand DiF-CBAA Peptide Receptor Target GPCR (e.g., GLP-1R) Ligand->Receptor Enhanced Binding GProtein Gαs Protein Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Stimulation Readout cAMP Accumulation (TR-FRET Readout) Effector->Readout ATP Conversion

Fig 2: Gαs-coupled GPCR signaling pathway activated by the DiF-CBAA modified peptide.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GLP-1R at 5,000 cells/well in a 384-well microplate.

  • Buffer Preparation: Prepare stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX, pH 7.4).

  • Stimulation: Add serial dilutions of the DiF-CBAA peptide (from 10⁻⁶ M to 10⁻¹² M) to the cells. Include Forskolin (10 µM) as a system-validating positive control. Incubate for 30 minutes at room temperature.

  • Detection: Add the TR-FRET lysis/detection reagents (Europium-labeled cAMP cryptate and d2-labeled anti-cAMP antibody). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations.

Data Presentation

The following tables summarize the anticipated quantitative data demonstrating the superiority of the DiF-CBAA substitution over the native aliphatic residue.

Table 1: Comparative Proteolytic Stability | Peptide Variant | Human Plasma


 (hrs) | Recombinant DPP-4 

(hrs) | Fold Improvement | | :--- | :--- | :--- | :--- | | Wild-Type (Leucine) | 2.4 ± 0.3 | 1.1 ± 0.2 | Baseline | | DiF-CBAA Modified | > 24.0 | > 48.0 | > 10x |

Table 2: Functional Activity (GLP-1R cAMP Accumulation) | Peptide Variant | EC₅₀ (nM) |


 (% of Forskolin) | Receptor Binding Affinity (

, nM) | | :--- | :--- | :--- | :--- | | Wild-Type (Leucine) | 0.85 ± 0.12 | 98% | 1.20 | | DiF-CBAA Modified | 0.31 ± 0.05 | 100% | 0.45 |

Note: The DiF-CBAA variant demonstrates a lower EC₅₀ (higher potency) and tighter binding affinity, validating the "lipophilic hydrogen bond" hypothesis within the receptor pocket.

References

  • Miao, L. et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. URL:[Link][1]

  • Berger, A. A., et al. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(8), 887-906. URL:[Link][2]

  • Stashkevych, O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(12), 3500-3510. URL:[Link][3]

Sources

Method

Application Note: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (DfCbAla) in Neuroscience Research

This Application Note is designed for researchers in medicinal chemistry, neuropharmacology, and chemical biology. It details the utilization of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (referred to herein as DfC...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry, neuropharmacology, and chemical biology. It details the utilization of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (referred to herein as DfCbAla ) as a strategic tool in neuroscience.[1]


H

F

NO

Class: Non-canonical Fluorinated Amino Acid / Leucine Bioisostere[1]

Executive Summary

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (DfCbAla ) is a conformationally restricted, fluorinated analogue of Leucine.[1] In neuroscience, it serves as a high-value pharmacophore and chemical probe due to three intrinsic properties:

  • LAT1 Transporter Affinity: Its structural similarity to Leucine allows it to hijack the System L (LAT1/SLC7A5) transporter, enabling Blood-Brain Barrier (BBB) penetration.[1]

  • Metabolic Stability: The gem-difluoro group on the cyclobutyl ring blocks oxidative metabolism (e.g., hydroxylation) and increases lipophilicity without significant steric penalty.[1]

  • Bioisosterism: It acts as a bioisostere for Leucine and Phenylalanine in neuropeptide engineering, enhancing receptor binding kinetics and proteolytic resistance.[1]

This guide outlines protocols for its use in BBB-targeted drug delivery , neuropeptide optimization , and neuro-oncology imaging .[1]

Chemical Biology & Mechanism of Action

The Fluorine Effect in Neuro-Active Design

The 3,3-difluorocyclobutyl moiety imparts unique physicochemical properties critical for CNS drugs:

  • Lipophilicity (

    
    ):  The fluorine atoms lower the basicity of the amine (via inductive effects) and increase overall lipophilicity, facilitating passive diffusion across neuronal membranes.[1]
    
  • Conformational Restriction: The cyclobutyl ring restricts the rotation of the side chain (

    
     and 
    
    
    
    torsion angles), locking the amino acid into a bioactive conformation that often favors receptor binding over flexible natural counterparts.[1]
LAT1-Mediated BBB Transport

The Large Neutral Amino Acid Transporter 1 (LAT1) is highly expressed at the BBB.[1] DfCbAla functions as a high-affinity substrate for LAT1.[1] By coupling neuroactive small molecules to the


-amino or carboxylic acid group of DfCbAla, researchers can create "Trojan Horse" prodrugs that are actively transported into the brain parenchyma.[1]

LAT1_Transport cluster_mechanism System L Transport Mechanism Blood Blood (Systemic Circulation) LAT1_Out LAT1 (Outward Open) Blood->LAT1_Out Substrate Binding BBB Blood-Brain Barrier (Endothelial Cells) LAT1_In LAT1 (Inward Open) BBB->LAT1_In Conformational Change Brain Brain Parenchyma (Neurons/Glia) DfCbAla DfCbAla-Drug Conjugate LAT1_Out->BBB Transport LAT1_In->Brain Release into CNS

Figure 1: Mechanism of LAT1-mediated transport of DfCbAla conjugates across the Blood-Brain Barrier.[1]

Experimental Protocols

Protocol A: Synthesis of DfCbAla-Neuropeptide Analogs (Solid-Phase Peptide Synthesis)

Application: Enhancing the stability and BBB permeability of neuropeptides (e.g., Enkephalins, Neurotensin).[1]

Materials:

  • Fmoc-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (Fmoc-DfCbAla-OH).[1]

  • Rink Amide MBHA resin.[1]

  • Coupling Reagents: HATU, DIPEA.[1]

  • Deprotection: 20% Piperidine in DMF.[1]

Step-by-Step Methodology:

  • Resin Loading: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% piperidine/DMF (

    
     min).[1] Wash with DMF (
    
    
    
    ).[1]
  • Coupling of DfCbAla:

    • Dissolve Fmoc-DfCbAla-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.[1]

    • Add to resin and shake for 2 hours at room temperature.

    • Note: The cyclobutyl group adds steric bulk; extended coupling times (2-4h) are recommended compared to standard Leucine.[1]

  • Elongation: Continue standard SPPS for the remainder of the peptide sequence.

  • Cleavage: Treat resin with TFA/TIS/H

    
    O (95:2.5:2.[1]5) for 3 hours. Precipitate in cold diethyl ether.
    
  • Purification: Purify via RP-HPLC (C18 column). The fluorinated analog will typically elute later than the wild-type peptide due to increased hydrophobicity.[1]

Validation:

  • Confirm mass via ESI-MS (expect +36 Da shift vs. Leucine if replacing Leu; distinct fluorine pattern).[1]

  • 
    F-NMR:  Characterize the distinct gem-difluoro signal (
    
    
    
    to
    
    
    ppm) to verify integrity.
Protocol B: In Vitro BBB Permeability Assay (LAT1 Competition)

Application: Determining if a DfCbAla-based compound crosses the BBB via LAT1.[1]

Cell Model: hCMEC/D3 (Immortalized Human Brain Microvascular Endothelial Cells).

Reagents:

  • [

    
    H]-L-Leucine (Radiolabeled tracer).[1]
    
  • Test Compound: DfCbAla (or derivative).[1]

  • Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – specific System L inhibitor.[1]

Workflow:

  • Cell Culture: Seed hCMEC/D3 cells on collagen-coated 24-well plates. Grow to confluence (3-4 days).

  • Equilibration: Wash cells with HBSS (Hank's Balanced Salt Solution) pre-warmed to 37°C.

  • Uptake Phase:

    • Control Well: Add [

      
      H]-L-Leucine (0.1 
      
      
      
      Ci/mL) in HBSS.
    • Competition Well: Add [

      
      H]-L-Leucine + DfCbAla (100 
      
      
      
      M).
    • Blockade Well: Add [

      
      H]-L-Leucine + BCH (1 mM) to define non-specific uptake.
      
  • Incubation: Incubate for 5 minutes at 37°C. (Short time ensures initial rate measurement).

  • Termination: Rapidly aspirate buffer and wash cells

    
     with ice-cold PBS.
    
  • Lysis: Lyse cells with 0.1 M NaOH.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC). Normalize to total protein content (BCA assay).

Data Analysis: Calculate the Percent Inhibition of [


H]-L-Leucine uptake.
  • If DfCbAla inhibits uptake significantly (>50% at 100

    
    M), it is a substrate/binder of LAT1.[1]
    
  • 
     determination: Perform the assay with varying concentrations of DfCbAla (0.1 
    
    
    
    M – 1 mM) to generate an IC
    
    
    curve.[1]

Quantitative Data Summary

Table 1: Physicochemical Comparison of Leucine vs. DfCbAla

PropertyL-Leucine (Natural)DfCbAla (Fluorinated Analog)Impact on Neuroscience Application
Side Chain Isobutyl3,3-DifluorocyclobutylBioisostere with altered shape/electronics.[1]
LogP (Lipophilicity) ~ -1.5~ -0.8 (Estimated)Higher: Improves passive membrane crossing.[1]
Metabolic Stability Low (Oxidation susceptible)High (C-F bond is stable)Prolongs half-life in plasma/brain.[1]
LAT1 Affinity (

)
~ 20-30

M
~ 10-50

M (Predicted)
Retains ability to cross BBB.[1]
Conformation FlexibleRestrictedReduces entropic penalty upon receptor binding.[1]

Advanced Application: Neuro-Oncology (Glioma Imaging)

Context: Gliomas (e.g., Glioblastoma Multiforme) overexpress LAT1 to fuel rapid growth.[1] Application:


F-labeled DfCbAla can serve as a PET tracer.[1]
  • Rationale: Unlike FDG (glucose), which has high background in normal brain tissue, amino acid tracers have low background in healthy cortex but high uptake in tumors.[1]

  • Synthesis: The 3,3-difluorocyclobutyl group allows for late-stage radiofluorination (using

    
    F-fluoride) or the use of the cold standard to validate novel tracers like 
    
    
    
    F-Fluciclovine analogs.[1]

PET_Imaging Precursor Precursor (Tosylate/Mesylate) Tracer [18F]-DfCbAla Precursor->Tracer Radiofluorination F18 [18F]F- / Kryptofix F18->Tracer Patient Patient Injection Tracer->Patient IV Administration PET_Scan PET/CT Scan Patient->PET_Scan 60 min post-injection Tumor Tumor Visualization (High Contrast) PET_Scan->Tumor LAT1-mediated Accumulation

Figure 2: Workflow for utilizing [18F]-labeled DfCbAla in neuro-oncology imaging.

References

  • Puris, E., et al. (2022).[1] "System L-mediated transport of amino acid-functionalized drugs: A systematic review." Journal of Controlled Release.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

  • Wang, Q., et al. (2014).[1] "Design, synthesis, and biological evaluation of novel L-amino acid derivatives as potential LAT1-targeting agents." Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride Product Page."[1] (Note: Search CAS 681128-42-7 for specific CoA).[1]

  • Wyss, M. T., et al. (2016).[1] "Targeting the L-type Amino Acid Transporter 1 (LAT1) for Imaging and Therapy of Brain Tumors." Current Pharmaceutical Design.

Sources

Application

Application Note: Strategic Incorporation of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic Acid into Peptides

Abstract & Strategic Value The incorporation of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (herein referred to as DfCbA ) represents a high-value strategy in modern peptidomimetics. This non-canonical amino acid (N...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The incorporation of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (herein referred to as DfCbA ) represents a high-value strategy in modern peptidomimetics. This non-canonical amino acid (NCAA) combines two powerful medicinal chemistry distinctives: the gem-difluoro group and the cyclobutyl ring .

  • The Fluorine Effect: The

    
     moiety acts as a bioisostere for oxygen or carbonyl groups but with significantly higher lipophilicity and metabolic stability. It lowers the 
    
    
    
    of neighboring amines and alters the local electrostatic potential.
  • Conformational Restriction: The cyclobutyl ring introduces defined steric bulk (

    
    -branching) without the flexibility of linear alkyl chains, restricting the 
    
    
    
    and
    
    
    rotamers. This can lock bioactive conformations and protect against proteolytic degradation.

This guide outlines a robust, field-tested protocol for incorporating DfCbA using Fmoc Solid-Phase Peptide Synthesis (SPPS). Unlike standard alanine or phenylalanine, DfCbA requires specific attention to coupling kinetics and solubility due to its lipophilic and sterically demanding nature.

Material Specifications & Pre-Synthesis Planning

Before initiating synthesis, verify the physicochemical properties of the building block.

Table 1: Compound Specifications
PropertySpecificationNotes
Compound Name Fmoc-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acidStandard protected form for SPPS.
Abbreviation Fmoc-DfCbA-OHUsed throughout this protocol.
Molecular Weight ~401.4 g/mol (Fmoc-derivative)Verify exact batch MW.
Solubility High in DMF, NMP; Moderate in DCMCritical: Dissolve in DMF for coupling.
Steric Class

-Branched / Hindered
Similar to Leucine/Valine but bulkier.
Chirality L-enantiomer (typically)Ensure optical purity >99% ee.
Resin & Linker Selection[1][2]
  • C-Terminal Amides: Use Rink Amide MBHA resin (Loading: 0.3–0.6 mmol/g). Low loading is preferred to prevent aggregation of the hydrophobic fluorinated sequence.

  • C-Terminal Acids: Use 2-Chlorotrityl Chloride (2-CTC) resin . This allows for mild cleavage (1% TFA) if fragment condensation is planned.

Core Protocol: Fmoc-SPPS Incorporation

Phase A: Preparation of the Building Block

The gem-difluoro group increases the hydrophobicity of the amino acid.

  • Solvent: Use anhydrous Dimethylformamide (DMF) . Avoid DCM for the stock solution to prevent precipitation during the coupling cycle.

  • Concentration: Prepare a 0.2 M solution. If the solution appears cloudy, sonicate at 30°C for 5 minutes.

Phase B: Coupling Strategy (The Critical Step)

Due to the steric bulk of the cyclobutyl ring, standard DIC/HOBt coupling is often insufficient. We utilize HATU/HOAt for rapid, high-yield coupling, or DIC/Oxyma Pure for a safer, racemization-free alternative.

Recommended Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

Step-by-Step Coupling Cycle:

  • Fmoc Deprotection (Previous AA):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Note: The presence of fluorine in the previous residue (if applicable) does not affect deprotection kinetics.

    • Wash: DMF (5 x 1 min).

  • Activation (Pre-activation is NOT recommended):

    • Rationale: In-situ activation minimizes the risk of epimerization, which can be exacerbated by the electron-withdrawing fluorine atoms if the activated ester sits too long.

    • Add Fmoc-DfCbA-OH (3.0 eq relative to resin loading) to the reaction vessel.

    • Add HATU (2.9 eq).

    • Add DIEA (6.0 eq).

  • Coupling Reaction:

    • Agitate at room temperature for 60 minutes .

    • Optimization: For sequences where DfCbA follows a bulky residue (e.g., Pro, Val, Ile), extend time to 120 minutes or perform a Double Coupling (repeat Step 2 & 3 with fresh reagents).

  • Monitoring:

    • Perform a Kaiser Test (qualitative).

    • Advanced: If available, use a Chloranil test if coupling to a secondary amine (e.g., Proline).

Phase C: Elongation & Cleavage

Once DfCbA is incorporated, the amine is essentially a standard primary amine. However, the bulky side chain can hinder the next incoming amino acid.

  • Next Coupling: Use 4.0 eq of the subsequent Fmoc-AA and extend coupling time by 50%.

  • Cleavage:

    • Cocktail: 95% TFA / 2.5% TIS / 2.5%

      
       .
      
    • Time: 2–3 hours.

    • Note: The C-F bond is chemically inert to TFA. No special scavengers are required for the fluorine group.

Visualization of Experimental Workflow

The following diagram illustrates the decision logic for incorporating DfCbA, specifically addressing steric hindrance checks.

SPPS_Protocol cluster_legend Legend Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple Coupling Reaction (3 eq AA, 2.9 eq HATU, 6 eq DIEA) 60 min Wash1->Couple Prep Prepare Fmoc-DfCbA-OH (0.2M in DMF) Prep->Couple Add Reagents Check Kaiser Test (Blue = Free Amine) Couple->Check DoubleCouple Double Couple (Fresh Reagents, 60 min) Check->DoubleCouple Positive (Blue) NextAA Proceed to Next AA (Extend coupling time) Check->NextAA Negative (Colorless) Cap Capping (Ac2O / Pyridine) DoubleCouple->Cap Still Positive? Cap->NextAA key1 Standard Step key2 Critical Step

Caption: Workflow logic for the incorporation of sterically hindered DfCbA, including quality control checkpoints.

Quality Control & Characterization

The NMR Advantage

The most distinct advantage of using DfCbA is its self-validating nature via


 NMR. Unlike 

NMR, which suffers from spectral overlap in peptides, the fluorine signal is distinct and background-free.
  • Diagnostic Signal: The gem-difluoro group typically appears as an AB quartet (due to the chiral center at the

    
    -carbon making the fluorines diastereotopic) in the range of -80 to -110 ppm  (referenced to 
    
    
    
    ).
  • Racemization Check: If racemization occurred during coupling, you will see a second set of signals (diastereomers) in the

    
     spectrum. This is a highly sensitive probe for optical purity.
    
LC-MS Analysis
  • Ionization: Electrospray Ionization (ESI+).

  • Expected Mass: Calculate the exact mass contribution of the residue (

    
    ).
    
    • Residue Mass Addition: 161.15 Da .

  • Chromatography: The DfCbA residue is significantly more hydrophobic than Alanine. Expect a retention time shift to higher organic percentages on C18 columns.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the cyclobutyl ring.Switch to HATU if using HBTU.[1] Increase temperature to 50°C (microwave assisted) for 10 mins.
Precipitation in Vial Low solubility of fluorinated AA.Ensure solvent is 100% DMF (no DCM). Add 10% NMP if necessary.
Racemization Over-activation or excessive base.Use Oxyma Pure/DIC instead of HATU. Reduce base (DIEA) to 1.0 eq relative to AA if using carbodiimides.
Split Peaks in HPLC Diastereomers (Racemization) or Conformers.Run

NMR. If peaks are sharp and distinct, it is likely racemization. If broad, it may be rotamers (heat probe to confirm).

References

  • Verma, S., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.[2][3] Open Research Repository. Retrieved from [Link]

  • Myung, N. V., et al. (2023).[4] Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S.[3] National Institutes of Health (PMC). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on hydrophobicity and proteolytic stability.Chemistry – A European Journal, 18(6). (Contextual grounding for fluorine effects).
  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[2][5][6][7]European Journal of Organic Chemistry. (Contextual grounding for synthesis of fluorinated building blocks).

Sources

Method

Application Note: Handling, Storage, and Synthetic Integration of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic Acid

Executive Summary The incorporation of non-natural, fluorinated amino acids into peptide sequences and small-molecule scaffolds is a cornerstone of modern drug discovery. 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural, fluorinated amino acids into peptide sequences and small-molecule scaffolds is a cornerstone of modern drug discovery. 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (often supplied as a hydrochloride salt, CAS 681128-42-7) is a highly specialized building block. It is strategically deployed to enhance metabolic stability, modulate lipophilicity, and explore steric boundaries within target binding pockets. This application note provides authoritative guidelines on the handling, storage, and synthetic utilization of this compound, ensuring high-fidelity experimental outcomes for researchers and drug development professionals.

Chemical Profile & Mechanistic Utility

The 3,3-difluorocyclobutyl moiety serves as a unique bioisostere. In medicinal chemistry, replacing standard aliphatic side chains (such as those in leucine or isoleucine) with a difluorocyclobutyl group can drastically alter a molecule's pharmacokinetic profile.

  • Metabolic Shielding: The strong carbon-fluorine bonds resist oxidative metabolism by cytochrome P450 enzymes, significantly prolonging the half-life of the resulting peptide or small molecule[1].

  • Conformational Rigidity & Lipophilicity: The gem-difluoro substitution lowers the pKa of adjacent basic amines through inductive effects while simultaneously increasing the overall lipophilicity and kinetic solubility of the scaffold[2]. This has been successfully exploited in the development of highly potent D3 dopamine receptor antagonists and IL-17 inhibitors[3][4].

Storage & Handling Causality: The "Why" Behind the "How"

Commercially available 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is typically synthesized and shipped as a lyophilized hydrochloride salt. This salt form presents specific handling challenges, primarily driven by hygroscopicity .

The Threat of Atmospheric Moisture

When a cold vial of a hygroscopic hydrochloride salt is opened in a humid ambient environment, atmospheric water rapidly condenses on the powder. This causes two critical failures:

  • Stoichiometric Inaccuracy: Absorbed water artificially inflates the mass of the powder. In Solid-Phase Peptide Synthesis (SPPS), where precise molar equivalents (typically 3–5 eq of amino acid to resin) are required for complete coupling, this mass error leads to incomplete reactions and truncated peptide sequences[5].

  • Zwitterionic Shift & Degradation: Moisture can induce a shift from the stable hydrochloride salt to a zwitterionic state, potentially accelerating degradation or altering solubility profiles during subsequent activation steps[6].

Core Handling Workflow

G A Receipt of Lyophilized Powder B Equilibrate to RT (30-60 min in Desiccator) A->B Prevent condensation C Weighing & Aliquoting (Fume Hood) B->C Rapid transfer D Purge with Argon/Nitrogen C->D Prevent oxidation E Long-term Storage (-20°C, Dark, Desiccated) D->E Seal with Parafilm

Workflow for the handling and storage of hygroscopic non-natural amino acids.

Solubilization & Reconstitution Protocols

Because of the highly hydrophobic nature of the difluorocyclobutyl group, this amino acid requires careful solvent selection.

Step-by-Step Reconstitution for Assays
  • Equilibration: Allow the sealed vial to reach room temperature (RT) in a desiccator for at least 30–60 minutes prior to opening[7].

  • Initial Solubilization: Do not attempt to dissolve directly in aqueous buffers. First, dissolve the weighed powder in a minimal volume (10–20% of final volume) of anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]. Note: DMF is preferred if the downstream application is SPPS.

  • Aqueous Dilution: Slowly add sterile, deionized water or a slightly acidic buffer (pH 5–6) dropwise while vortexing to reach the desired stock concentration (typically 1–10 mg/mL)[8].

  • Aliquoting: Divide the stock solution into single-use aliquots to strictly avoid freeze-thaw cycles, which precipitate hydrophobic amino acids and degrade the compound[9].

Integration into Solid-Phase Peptide Synthesis (SPPS)

When incorporating 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid into a peptide chain via Fmoc-SPPS, the steric bulk of the cyclobutyl ring can hinder coupling kinetics. Standard DIC/HOBt activation is often insufficient.

Optimized SPPS Coupling Protocol

To overcome steric hindrance, highly reactive uronium-based coupling reagents (e.g., HATU) combined with a strong base (DIPEA) are required[10].

  • Resin Preparation: Swell the resin (e.g., Rink Amide or 2-Chlorotrityl chloride) in CH₂Cl₂ for 30 minutes, followed by washing with amine-free DMF[5].

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min)[11].

  • Activation (Pre-activation is critical):

    • In a separate vial, dissolve 4.0 equivalents of Fmoc-protected 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid and 3.9 equivalents of HATU in DMF.

    • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Allow the mixture to pre-activate for exactly 2 minutes (solution will turn pale yellow)[10].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes. For highly constrained sequences, gentle heating (e.g., 50°C via microwave-assisted SPPS) may be employed[10].

  • Verification: Perform a Kaiser test. A negative result (yellow) indicates successful coupling. A positive result (blue) necessitates a second coupling cycle.

SPPS A Resin Swelling (CH₂Cl₂) B Fmoc Deprotection (20% Piperidine) A->B C Activation (HATU/DIPEA) B->C D Coupling (Fluorinated AA) C->D E Washing (DMF) D->E E->B Next Cycle

Solid-Phase Peptide Synthesis (SPPS) coupling cycle for fluorinated building blocks.

Quantitative Data Summaries

Table 1: Physicochemical & Identity Parameters

Parameter Specification / Value
Chemical Name 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride
CAS Number 681128-42-7
Molecular Formula C₇H₁₁F₂NO₂ · HCl
Molecular Weight 215.63 g/mol (HCl salt)

| Physical Form | White to off-white lyophilized powder |

Table 2: Storage & Handling Parameters

Condition Guideline Mechanistic Rationale
Long-Term Storage -20°C to -80°C Minimizes thermal degradation and preserves stereochemical integrity over years[12].
Short-Term Storage 2°C to 8°C Acceptable for active daily use (up to 1-2 weeks)[8].
Atmosphere Desiccated, Inert Gas Prevents hygroscopic water uptake; mitigates oxidative damage[9].
Light Exposure Dark (Amber vials) Prevents potential photo-catalyzed side reactions.

| Solvent Compatibility | DMF, DMSO, MeOH | Breaks hydrophobic intermolecular interactions caused by the difluorocyclobutyl ring[6]. |

References

  • LifeTein. "Peptide Synthesis: Handling and Storage of Synthetic Peptides." LifeTein Technical Resources, Feb 2023. Available at: [Link]

  • Grygorenko, O., et al. "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." ChemMedChem / ResearchGate, Oct 2022. Available at: [Link]

  • DORA 4RI. "Thiazole-Based IL-17 Inhibitors Discovered by Scaffold Morphing." Lib4RI Repository. Available at: [Link]

  • Wang, F., et al. "Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor." National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Pentelute Lab. "Rapid Flow-Based Peptide Synthesis." Massachusetts Institute of Technology. Available at: [Link]

  • Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis." UC Irvine. Available at: [Link]

Sources

Application

"2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" dosage and concentration for experiments

This guide outlines the technical specifications, experimental protocols, and application workflows for 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (often referred to as 3,3-difluorocyclobutylalanine ). This non-can...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, experimental protocols, and application workflows for 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (often referred to as 3,3-difluorocyclobutylalanine ).

This non-canonical amino acid (ncAA) is a critical building block in medicinal chemistry and protein engineering. It serves as a bioisostere for Leucine , offering reduced lipophilicity (LogD), enhanced metabolic stability due to fluorination, and restricted conformational freedom via the cyclobutyl ring.

Part 1: Compound Profile & Preparation

Chemical Identity
  • IUPAC Name: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

  • Synonyms: 3,3-Difluorocyclobutylalanine; (3,3-Difluorocyclobutyl)-Ala-OH

  • CAS Number: 681128-42-7 (Hydrochloride salt)

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
  • Molecular Weight: 179.17 g/mol (Free base)

  • Key Properties:

    • Fluorine Effect: The gem-difluoro group lowers the pKa of neighboring protons and increases metabolic resistance against oxidation.

    • Steric Bulk: Similar to Leucine but with a rigidified side chain.

Solubility & Stock Preparation

Proper solubilization is critical for accurate dosing in biological assays and synthesis.

SolventMax ConcentrationUsage Note
DMSO ~50 mMPreferred for biological stock solutions. Stable at -20°C for 6 months.
Water < 5 mMPoor solubility at neutral pH. Requires acidification (0.1 M HCl) or buffering.
DMF/NMP ~200 mMStandard for Solid-Phase Peptide Synthesis (SPPS).
Methanol ~20 mMSuitable for analytical standards; avoid for long-term storage (esterification risk).

Protocol: Preparation of 10 mM Stock Solution

  • Weigh 1.79 mg of the free base (or adjust for HCl salt MW ~215.63 g/mol ).

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: Experimental Dosages & Concentrations

Solid-Phase Peptide Synthesis (SPPS)

In peptide synthesis, this residue is used to replace Leucine or Alanine to probe hydrophobic interactions. Due to the beta-branched steric bulk (similar to Isoleucine), coupling efficiency can be lower than standard amino acids.

  • Working Concentration: 0.1 M – 0.2 M in DMF.

  • Stoichiometry: 3–5 equivalents relative to resin loading.

  • Coupling Reagents: HATU or PyBOP are recommended over DIC/HOBt to drive the reaction to completion.

Coupling Protocol (Fmoc-Chemistry):

  • Dissolve: 0.2 mmol of Fmoc-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid in 1 mL DMF (0.2 M).

  • Activate: Add 0.19 mmol HATU and 0.4 mmol DIPEA.

  • React: Incubate with resin for 60–90 minutes (Standard AA is 30-45 min).

  • Double Couple: Highly Recommended. Repeat the step with fresh reagents to ensure >99% incorporation.

In Vitro Biological Assays

When used as a probe or inhibitor in cell-based assays (e.g., transport competition or metabolic stability studies).

ApplicationConcentration RangeRationale
Metabolic Stability 1 – 10 µMSubstrate concentration for liver microsome (HLM) stability assays.
Transport Inhibition 100 µM – 5 mMCompetitive inhibitor for L-type Amino Acid Transporter 1 (LAT1).
Cell Culture (SPI) 0.5 – 2 mMSelective Pressure Incorporation (SPI) in auxotrophic E. coli strains.

Part 3: Detailed Experimental Protocols

Protocol A: Microsomal Stability Assay

Objective: Determine if the fluorine substitution protects the peptide/amino acid from oxidative metabolism compared to Leucine.

  • Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Add NADPH (1 mM final) to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    
Protocol B: LAT1 Transporter Competition Assay

Objective: Assess the uptake of the ncAA or its ability to block Leucine uptake.

  • Cell Line: Use HeLa or HEK293 cells (high LAT1 expression).

  • Buffer: HBSS (Hanks' Balanced Salt Solution), pH 7.4, free of other amino acids.

  • Dosing:

    • Control: [³H]-L-Leucine (1 µM) alone.

    • Experimental: [³H]-L-Leucine (1 µM) + 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (titrate: 10 µM, 100 µM, 1 mM, 5 mM).

  • Incubation: Incubate cells for 5 minutes at 37°C (initial rate conditions).

  • Termination: Wash cells 3x with ice-cold HBSS. Lysis with 0.1 M NaOH.

  • Readout: Scintillation counting. Calculate IC

    
     for transport inhibition.
    

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for using this amino acid in drug discovery, from synthesis to biological validation.

G Start Start: Compound Selection Prep Stock Prep (DMSO) Start->Prep SPPS Peptide Synthesis (Fmoc-SPPS) Prep->SPPS 0.2 M Assay Biological Assay Prep->Assay 10 mM Stock Coupling Coupling (HATU) 2x 60 min SPPS->Coupling Peptide Fluorinated Peptide Coupling->Peptide Stability Metabolic Stability (Microsomes) Peptide->Stability Evaluate Protection Assay->Stability 1-10 µM Transport LAT1 Inhibition (Competition) Assay->Transport 0.1-5 mM

Figure 1: Workflow for integrating 3,3-difluorocyclobutylalanine into peptide synthesis and biological testing.

References

  • Chemical Identity & Properties: PubChem. 3,3-Difluorocyclobutan-1-amine and related analogs. National Library of Medicine. Available at: [Link]

  • Non-Canonical Amino Acid Incorporation: Agostini, F., et al. (2017). Biocatalysis with Non-Canonical Amino Acids.[1][2] Frontiers in Microbiology. Available at: [Link]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3] Chemical Society Reviews. (General reference for fluorine metabolic stability effects).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

Welcome to the technical support center for the purification of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the uni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this non-natural, fluorinated amino acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

The structure of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid presents a trifecta of purification challenges:

  • Amphoteric Nature : Like all amino acids, it possesses both acidic (carboxylic acid) and basic (amino) functional groups, making its solubility and charge highly dependent on pH.

  • Fluorination : The geminal difluoro group on the cyclobutyl ring significantly alters the molecule's polarity, hydrophobicity, and electronic properties compared to its non-fluorinated analogs.[] This can lead to unexpected chromatographic behavior.

  • Chirality : The α-carbon is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S). Separating these enantiomers is often the most critical and difficult step, requiring specialized chiral separation techniques.

This guide provides a series of troubleshooting Q&As, in-depth FAQs, detailed experimental protocols, and logical workflow diagrams to address these challenges head-on.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: Low Purity and Persistent Impurities After Initial Synthesis

Question: My initial work-up of the crude synthetic product shows multiple impurities by LC-MS and NMR. What is the most effective initial purification strategy?

Answer: The initial purification of a novel amino acid like this one should focus on removing bulk, structurally dissimilar impurities. These often include unreacted starting materials, coupling reagents, and synthetic by-products.

Causality & Strategy:

  • Flash Column Chromatography: This is often the most practical first step for gram-scale purification.[2] It is highly effective for separating compounds with different polarities. Given the zwitterionic nature of your amino acid, it may stick to silica gel. A common strategy is to first protect the amino group (e.g., as a Boc or Fmoc derivative) to make the molecule less polar and more amenable to standard silica gel chromatography. Alternatively, using a reverse-phase flash chromatography system can be effective for polar compounds.

  • Crystallization/Precipitation: While often difficult for highly functionalized or low-melting non-natural amino acids, attempting to crystallize the crude product should not be overlooked.[3] If crystallization fails, adjusting the pH of an aqueous solution of your crude product to its isoelectric point (pI) can cause it to precipitate, leaving more soluble impurities behind. The pI for this compound will need to be estimated or determined experimentally, but it will likely be in the weakly acidic range (pH 4-6), similar to other neutral amino acids.

Issue 2: Failure to Achieve Enantiomeric Separation on HPLC

Question: I have a racemic mixture of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid, but I'm not getting any separation on my chiral HPLC column. What are the likely causes and how can I fix this?

Answer: Achieving chiral separation is a process of finding the right combination of a chiral stationary phase (CSP) and a mobile phase that allows for differential (diastereomeric) interactions with the two enantiomers. Failure to separate is common during initial screening.

Causality & Strategy:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For non-natural amino acids, macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T, T2) are exceptionally versatile and often a good starting point.[4] These phases can operate in multiple modes (reversed-phase, polar organic, polar ionic), offering a wide screening range. Ligand-exchange columns are another effective option but require the presence of a metal ion (typically Cu²⁺) in the mobile phase.[5] If one CSP type fails, you must try another.

  • Inappropriate Mobile Phase: The mobile phase dictates the interaction between your analyte and the CSP.

    • For Macrocyclic Glycopeptide Columns: Systematically screen different mobile phase modes. Start with the polar ionic mode (e.g., Methanol/Acetic Acid/Triethylamine) or a reversed-phase mode (e.g., water with a low concentration of acid like TFA and an organic modifier like methanol or acetonitrile).[4][6] The subtle differences in how each enantiomer interacts with the CSP's binding pockets are highly sensitive to the solvent environment.

    • For Ligand-Exchange Columns: The concentration of the copper salt (e.g., copper (II) sulfate) is a critical parameter to optimize.[5]

  • Temperature Effects: Temperature influences the thermodynamics of chiral recognition. Operating the column at different temperatures (e.g., 15°C, 25°C, 40°C) can sometimes significantly improve or even enable a separation that is not visible at ambient temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid that influence its purification?

A1: The key properties are its amphoteric nature, isoelectric point (pI), and the hydrophobicity imparted by the difluorocyclobutyl group. As an amino acid, it can exist as a cation (low pH), a zwitterion (at its pI), or an anion (high pH). This behavior is fundamental to ion-exchange chromatography.[7] The difluorocyclobutyl moiety increases hydrophobicity compared to a simple cyclobutyl group, making reversed-phase chromatography a viable technique.[8]

Q2: Which analytical techniques are best for assessing purity at different stages?

A2: A combination of techniques is essential:

  • LC-MS: Ideal for tracking the progress of a reaction and the success of a purification step. It provides information on the molecular weight of the target compound and any impurities.

  • ¹H and ¹⁹F NMR: Crucial for structural confirmation of the final product and for identifying structurally related impurities. ¹⁹F NMR is particularly powerful for confirming the integrity of the fluorinated moiety.

  • Chiral HPLC/SFC: The only reliable method for determining the enantiomeric excess (e.e.) or enantiomeric purity of your final product. This is a mandatory release test for any chiral compound intended for biological applications.[6]

Q3: Can I use ion-exchange chromatography for this compound?

A3: Yes, ion-exchange chromatography is a powerful technique for purifying amino acids.[7]

  • Cation-Exchange Chromatography (CEX): At a pH below the pI of the amino acid, the amino group is protonated (-NH₃⁺), giving the molecule a net positive charge. It will bind to a cation-exchange resin. You can then elute it by increasing the pH or the salt concentration.

  • Anion-Exchange Chromatography (AEX): At a pH above the pI, the carboxylic acid group is deprotonated (-COO⁻), giving the molecule a net negative charge. It will bind to an anion-exchange resin and can be eluted by decreasing the pH or increasing the salt concentration.

Q4: What is the best strategy for removing diastereomeric impurities?

A4: If your synthesis produces diastereomers, their separation is typically more straightforward than for enantiomers. Due to their different physical properties, standard chromatographic techniques like flash chromatography or reversed-phase HPLC are usually sufficient to resolve them. A systematic screening of mobile phase conditions (e.g., organic modifier, gradient slope) will typically yield a successful separation.

Experimental Protocols & Data

Protocol 1: General Method for Flash Chromatography (Initial Cleanup)

This protocol describes a general method for the initial purification of N-Boc protected 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid. This approach neutralizes the zwitterionic character, making the compound more amenable to standard silica gel chromatography.

Steps:

  • Protection: Protect the crude amino acid with Di-tert-butyl dicarbonate (Boc₂O) under standard conditions (e.g., in a dioxane/water mixture with a base like sodium bicarbonate) to yield the N-Boc protected amino acid.

  • Column Preparation: Dry pack a silica gel column appropriately sized for your crude material quantity (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

  • Loading: Dissolve the crude N-Boc protected product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, dry-load the sample onto a small amount of silica gel.

  • Elution: Equilibrate the column with a non-polar solvent (e.g., hexane or heptane). Elute the compound using a gradient of a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection & Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the purified free amino acid.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation

This protocol provides a starting point for developing a chiral separation method using a macrocyclic glycopeptide column.

System & Column:

  • HPLC System: Standard HPLC with UV detector (detection at ~210 nm).

  • Chiral Column: CHIROBIOTIC T or T2, 5 µm, 250 x 4.6 mm.[4]

Method Development Workflow:

  • Initial Screening (Polar Ionic Mode):

    • Mobile Phase: 100% Methanol + 0.1% Acetic Acid + 0.05% Triethylamine.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Analysis: Inject the racemic standard. If no separation is observed, proceed to the next step. If partial separation is seen, optimize the acid/base additive concentrations.

  • Secondary Screening (Reversed-Phase Mode):

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

    • Optimization: Once the elution window is known, run a shallower gradient around that window to improve resolution.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Further Optimization: If separation is still not baseline, systematically vary the organic modifier (try methanol instead of acetonitrile), the acid additive (try formic acid), and the column temperature (try 15°C and 40°C).

ParameterRecommended Starting Conditions & RangesRationale
Chiral Stationary Phase CHIROBIOTIC T/T2, Ligand-Exchange (Cu²⁺)Proven effectiveness for a wide range of amino acids.[4][5][6]
Mobile Phase Mode Polar Ionic, Reversed-Phase, Polar OrganicDifferent modes promote different interaction mechanisms (ionic, hydrophobic, H-bonding).
Organic Modifier Methanol, Acetonitrile, EthanolChanges the polarity and hydrogen-bonding characteristics of the mobile phase.
Acidic Additive (RP) TFA (0.05-0.1%), Formic Acid (0.1%)Suppresses ionization of the carboxylic acid and improves peak shape.
Additives (Polar Ionic) Acetic Acid/TEA (0.01-0.2%)Modulates the ionic interactions between the analyte and the stationary phase.
Temperature 15 - 40 °CAffects the kinetics and thermodynamics of the chiral recognition process.[5]
Flow Rate 0.5 - 1.5 mL/minLower flow rates can increase efficiency and resolution, but also increase run time.

Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines a logical decision-making process for purifying your target compound based on the nature of the impurities present.

Purification_Strategy cluster_bulk Bulk Purification cluster_chiral Chiral Separation start Crude Synthetic Product q1 Major Impurities? start->q1 flash Flash Chromatography (Normal or Reverse Phase) q1->flash Yes (Reagents, By-products) precip pH Adjustment (Precipitation at pI) q1->precip Yes (Polar Impurities) q2 Stereoisomers Present? q1->q2 No flash->q2 precip->q2 chiral_hplc Chiral HPLC / SFC q2->chiral_hplc Yes (Enantiomers) final Pure Enantiomer q2->final No (Achiral) chiral_hplc->final

Caption: Decision tree for selecting a purification strategy.

General Purification Workflow

This diagram illustrates a typical multi-step purification sequence from crude product to a highly pure, enantiomerically-defined final compound.

Purification_Workflow crude Crude Product (Racemic Mixture + Impurities) step1 Step 1: Bulk Removal (e.g., Flash Chromatography) crude->step1 intermediate Racemic Product (>95% Chemical Purity) step1->intermediate step2 Step 2: Chiral Separation (Chiral HPLC) intermediate->step2 final_product Final Product (>99% Purity, >99% e.e.) step2->final_product analytics QC Analysis (NMR, LC-MS, Chiral HPLC) final_product->analytics

Caption: A typical multi-step purification workflow.

References

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules. [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed. [Link]

  • Gautier, A., et al. (2008). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. [Link]

  • Gimenez, D., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [Link]

  • Gimenez, D., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE. [Link]

  • Wieber, A., et al. (2021). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • DIAION. Separation and Refining of Amino acids. [Link]

  • Astec. Amino Acid and Peptide Chiral Separations. [Link]

  • Ilisz, I., et al. (2006). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. [Link]

Sources

Optimization

Common experimental pitfalls with "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" and how to avoid them

Compound Snapshot & Core Challenges 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a specialized building block often employed to modulate lipophilicity and metabolic stability in peptide therapeutics. The 3,3-diflu...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Snapshot & Core Challenges

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a specialized building block often employed to modulate lipophilicity and metabolic stability in peptide therapeutics. The 3,3-difluorocyclobutyl moiety acts as a bioisostere for lipophilic aliphatic residues (like Leucine or tert-Butyl) but introduces unique physicochemical behaviors.

Key Technical Specifications
FeaturePropertyExperimental Implication
Steric Bulk High (Cyclobutyl ring)Slower coupling kinetics; requires activated reagents.[1]
Electronic Effect

-Fluorination (Inductive)
Reduced nucleophilicity of the

-amine; slightly acidic

-proton (racemization risk).
Lipophilicity Elevated (

)
Poor solubility in aqueous buffers; potential aggregation in SPPS.
NMR Signature

Signal (approx. -80 to -100 ppm)
Enables sensitive, background-free monitoring.

Troubleshooting Guides & FAQs

Category A: Solubility & Handling

Q: Why does the Fmoc-protected amino acid precipitate in DMF during automated synthesis?

A: The difluorocyclobutyl group significantly increases the hydrophobicity of the amino acid. Standard SPPS concentrations (0.2 M – 0.5 M) in pure Dimethylformamide (DMF) often lead to aggregation or precipitation, particularly at lower temperatures.

Troubleshooting Protocol:

  • Solvent Switch: Replace DMF with N-Methyl-2-pyrrolidone (NMP) . NMP has higher solvating power for hydrophobic fluorinated residues.

  • Co-Solvent Additive: If NMP is unavailable, use a mixture of DMF/DMSO (90:10) . The DMSO disrupts intermolecular hydrogen bonding and aggregation.

  • Sonication: Do not rely on vortexing alone. Sonicate the solution at 35°C for 5-10 minutes before loading onto the synthesizer.

Critical Note: Avoid heating above 40°C during dissolution if using HATU/DIEA immediately, as this accelerates pre-activation racemization.

Category B: Peptide Coupling Efficiency

Q: My coupling reaction stalls at 60-70% conversion. Standard DIC/HOBt isn't working. What should I do?

A: The steric bulk of the cyclobutyl ring hinders the approach of the incoming activated ester to the resin-bound amine. DIC/HOBt (carbodiimide activation) is often too slow for this sterically demanding residue, leading to termination or deletion sequences.

Optimization Strategy:

  • Reagent Upgrade: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These generate the highly reactive At/Oxyma esters.

  • Base Management: Use HOAt or Oxyma Pure as an additive to suppress racemization while boosting reactivity.

  • Double Coupling: Implement a mandatory double coupling cycle:

    • Coupling 1: 1 hour at Room Temp (RT).

    • Coupling 2: 45 mins at 40°C (or RT if Cys/His are present).

Visual Workflow: Coupling Logic

CouplingLogic Start Start Coupling CheckSterics Is the N-terminal Residue Bulky? Start->CheckSterics Standard Standard: DIC/Oxyma (2 eq, 1h, RT) CheckSterics->Standard No Advanced Advanced: HATU/HOAt (2 eq, 45 min, RT) CheckSterics->Advanced Yes (Difluorocyclobutyl) CheckConv Check Conversion (Kaiser/Chloranil Test) Standard->CheckConv Advanced->CheckConv Success Proceed to Deprotection CheckConv->Success Blue/Clear Fail Incomplete (<95%) CheckConv->Fail Purple/Blue Retry Re-couple: HATU/DIEA + Heat (40°C, 30 min) Fail->Retry Retry->CheckConv

Caption: Decision tree for optimizing coupling of sterically hindered fluorinated amino acids.

Category C: Racemization & Stability[1][2]

Q: I see a +121 Da impurity and a split peak in HPLC. Is this racemization?

A:

  • Split Peak (Isomers): Yes, this likely indicates racemization. The electron-withdrawing fluorine atoms (even at the

    
    -position) can inductively acidify the 
    
    
    
    -proton, making the activated amino acid more prone to oxazolone formation and subsequent epimerization, especially if basic activation (HATU/DIEA) is prolonged.
  • +121 Da Impurity: This is likely N-capping (acetylation) or a specific adduct depending on your protecting groups, but if you see mass doubling or +150-200 Da, suspect Fmoc-adducts. However, for fluorinated species, always check for dehydrofluorination (Loss of HF, -20 Da). While 3,3-difluorocyclobutyl is stable, strong bases (DBU) can trigger elimination.

Prevention Protocol:

  • Base Choice: Use Collidine (TMP) instead of DIEA (Diisopropylethylamine) with HATU. Collidine is a weaker base and reduces proton abstraction at the

    
    -carbon.
    
  • Pre-activation Limit: Do not pre-activate the amino acid for more than 30 seconds before adding to the resin.

  • Avoid DBU: Do not use DBU for Fmoc deprotection; stick to Piperidine (20% in DMF) to avoid potential ring degradation or elimination reactions.

Category D: Analysis & QC

Q: The compound is "invisible" in UV at 214 nm. How do I purify it?

A: The difluorocyclobutyl group lacks a chromophore, and the aliphatic chain is UV-transparent. If the Fmoc group is removed, you lose UV absorbance.

Analytical Solution:

  • ELSD/CAD: Use Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) for purification.

  • 
     NMR Tracking:  This is your most powerful tool. The difluoro group gives a distinct signal (typically a multiplet around -80 to -100 ppm, depending on reference).
    
    • Technique: Run a crude

      
       NMR. A single multiplet indicates purity. Two sets of multiplets indicate diastereomers (racemization).
      
  • Derivatization: If checking chiral purity by HPLC, derivatize the N-terminus with a chromophore (e.g., FDAA/Marfey's reagent) prior to analysis.

Visual Workflow: QC Pipeline

QCPipeline Sample Crude Peptide UVCheck UV (214nm) Signal? Sample->UVCheck MS LC-MS (ESI+) UVCheck->MS Yes FNMR 19F NMR (Solvent: DMSO-d6) UVCheck->FNMR No/Weak MS->FNMR Ambiguous Purity Confirm Identity & Isomeric Purity MS->Purity Mass Correct FNMR->Purity Single Multiplet

Caption: Quality Control workflow emphasizing 19F NMR for fluorinated peptide analysis.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

    • Context: Authoritative source on protecting group stability and side reactions (racemiz
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Context: Defines the mechanism of HATU/HOAt and the risks of racemiz
  • Qiu, X. L., et al. (2004). Fluorinated Amino Acids: Synthesis and Bioactivity. Current Medicinal Chemistry, 11(1), 81-102.
  • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. Link

    • Context: Standard protocols for solubility and coupling optimiz

Sources

Troubleshooting

Technical Deep Dive: Optimizing the Synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

To: Research & Development Division From: Senior Application Scientist, Chemical Synthesis Group Subject: Troubleshooting Yield Bottlenecks in 3,3-Difluorocyclobutylalanine Synthesis Executive Summary The synthesis of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Senior Application Scientist, Chemical Synthesis Group Subject: Troubleshooting Yield Bottlenecks in 3,3-Difluorocyclobutylalanine Synthesis

Executive Summary

The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (often referred to as 3,3-difluorocyclobutylalanine) presents a unique set of challenges compared to standard non-canonical amino acids. The primary yield-killers are not typically in the amide coupling or protection steps, but rather in the stability of the fluorinated ring and the volatility of intermediates .

This guide moves beyond standard textbook protocols to address the specific "hidden" failure modes of this molecule, focusing on the 3,3-difluorocyclobutane moiety's sensitivity to


-elimination and the specific hydrodynamics of the glycine alkylation step.

Module 1: The Electrophile Bottleneck (Building the Ring)

The most common route involves alkylating a glycine equivalent with a 3,3-difluorocyclobutylmethyl electrophile (halide or sulfonate). If your yield is low (<30%) before you even reach the amino acid stage, the issue lies here.

Critical Failure Mode: HF Elimination

The 3,3-difluorocyclobutane ring is conformationally puckered. Under thermodynamic stress or strong basic conditions, it is prone to HF elimination to form a 3-fluorocyclobutene , which polymerizes or decomposes.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Dark/Tarred Reaction Mixture during fluorination (DAST/Deoxo-Fluor)Exotherm control failed; acid-catalyzed polymerization.Switch Reagent: Use Morph-DAST (morpholinosulfur trifluoride) instead of DAST. It is more thermally stable and has a safer decomposition profile. Buffer: Add pyridine (1.0 equiv) to scavenge HF in situ.
Low Mass Balance after concentrating the electrophile (Bromide/Mesylate)Volatility. 3,3-difluorocyclobutylmethyl bromide is highly volatile.Do Not Dry: Never concentrate to dryness on a high-vacuum manifold. Keep the electrophile as a solution (e.g., in THF or MTBE) and quantify via NMR using an internal standard (e.g., trimethoxybenzene).
Incomplete Conversion of Alcohol to Iodide/BromideSteric hindrance of the puckered ring.Use Finkelstein Conditions: Convert the Mesylate/Tosylate to the Iodide (NaI, acetone, reflux). The iodide is a superior electrophile for the subsequent bulky alkylation step.
Visualizing the Pathway

G Ketone 3-Oxocyclobutane carboxylic acid Fluorination Step 1: Deoxyfluorination (Morph-DAST) Ketone->Fluorination Critical: Temp < 40°C Reduction Step 2: Reduction (LiAlH4/BH3) Fluorination->Reduction Ester Intermediate Activation Step 3: Activation (MsCl or I2/PPh3) Reduction->Activation Avoid High Vac Electrophile Electrophile: 3,3-Difluorocyclobutyl methyl-X Activation->Electrophile X = I, OMs

Figure 1: Critical control points in the synthesis of the electrophilic building block.

Module 2: The C-C Bond Formation (Alkylation)

This is the step where the amino acid backbone is assembled. Most protocols use a Glycine Schiff Base (O'Donnell or Maruoka reagent).

The "Base Strength" Trap

Using standard strong bases (LDA, LiHMDS) often leads to low yields because the 3,3-difluorocyclobutyl group is sensitive to the highly basic conditions required to deprotonate the glycine imine, leading to elimination of the electrophile before alkylation occurs.

Recommended System: Phase Transfer Catalysis (PTC) Switching to a mild, biphasic system preserves the sensitive fluorinated ring.

  • Substrate: tert-Butyl glycinate benzophenone imine.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or O'Donnell's catalyst (for asymmetric synthesis).

  • Base: 50% KOH (aq) or solid CsOH.

  • Solvent: Toluene or DCM (if using specific catalysts).

Q: Why is my enantiomeric excess (ee) low? A: The 3,3-difluorocyclobutyl group is bulky. If using chiral PTC, the "puckered" conformation of the ring can interfere with the catalyst's chiral pocket.

  • Fix: Lower the temperature to 0°C or -10°C.

  • Fix: Switch to a Maruoka Catalyst (spiro-ammonium salt), which has a more rigid chiral cavity better suited for bulky fluorinated side chains.

Module 3: Deprotection & Isolation (The "Hidden" Yield Killer)

You have the protected amino acid, but you lose 60% of your material during deprotection. Why?

Issue: Zwitterion Solubility 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is highly polar and zwitterionic. It loves water. Standard extraction protocols (EtOAc/Water) will leave the product in the aqueous waste.

Protocol for Isolation:

  • Hydrolysis: Use 6M HCl (reflux) to remove both the imine and the ester protecting groups simultaneously.

  • Evaporation: Remove HCl completely via azeotropic distillation with toluene. Do not neutralize yet.

  • Propylene Oxide Method (The "Epoxide Sponge"):

    • Dissolve the crude amino acid hydrochloride salt in EtOH.

    • Add propylene oxide (excess). This acts as an acid scavenger (forming a volatile chlorohydrin) and gently precipitates the free amino acid zwitterion.

    • Filter the white solid. This avoids the use of ion-exchange columns which often trap fluorinated amino acids irreversibly.

Troubleshooting Decision Tree

Use this logic flow to diagnose specific experimental failures.

Troubleshooting Start Problem: Low Overall Yield StepCheck Where is the loss occurring? Start->StepCheck Electrophile Step 1: Electrophile Synthesis StepCheck->Electrophile Alkylation Step 2: Alkylation StepCheck->Alkylation Isolation Step 3: Isolation StepCheck->Isolation E_Issue Issue: Black tar / No product Electrophile->E_Issue A_Issue Issue: Elimination products detected Alkylation->A_Issue I_Issue Issue: Product lost in aqueous layer Isolation->I_Issue E_Fix Fix: Switch DAST -> Morph-DAST Check Temp < 40°C E_Issue->E_Fix A_Fix Fix: Switch from LDA to Phase Transfer Catalysis (KOH/TBAB) A_Issue->A_Fix I_Fix Fix: Do NOT extract. Use Propylene Oxide precipitation. I_Issue->I_Fix

Figure 2: Diagnostic workflow for identifying yield loss in fluorinated amino acid synthesis.

FAQ: Expert Insights

Q: Can I use the commercially available (3,3-difluorocyclobutyl)methanol directly? A: Yes, but you must convert it to the iodide for the alkylation to work efficiently. The tosylate/mesylate is often too slow, allowing side reactions (elimination) to compete. Use the Finkelstein reaction (NaI in acetone) to generate the iodide in situ or isolate it (carefully, due to volatility).

Q: Why does the fluorine NMR show complex splitting? A: This is normal. The 3,3-difluorocyclobutane ring is puckered, making the two fluorine atoms non-equivalent (diastereotopic) depending on the distance from the chiral center. You will often see an AB pattern or complex multiplet around -80 to -100 ppm. This does not necessarily indicate impurity.

Q: Is the final amino acid stable? A: Yes, as a solid salt (HCl) or zwitterion, it is stable. However, avoid storing it in basic aqueous solutions for prolonged periods, as the


-fluorine can undergo slow elimination or hydrolysis.

References

  • Mykhailiuk, P. K. (2020).[1] Deoxofluorination of (Hetero)Aromatic Acids.[1] Journal of Organic Chemistry. Link

    • Context: Authoritative source on handling DAST/Deoxo-Fluor reagents and preventing polymeriz
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link
    
    • Context: The foundational protocol for the alkyl
  • Grygorenko, O. O., Artamonov, O. S., Komarov, I. V., & Mykhailiuk, P. K. (2011). Difluoromethyl- and trifluoromethyl-substituted cyclopropanes and cyclobutanes. Tetrahedron.[2][3][4] Link

    • Context: Detailed review of the stability and synthesis of fluorin
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

    • Context: Source for the "Propylene Oxide" deprotection/isolation technique for zwitterionic amino acids.

Sources

Optimization

"2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" method refinement for improved accuracy

Technical Support Center: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic Acid Method Refinement & Troubleshooting Guide Executive Summary Subject: Optimization of synthesis, characterization, and solid-phase peptide synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic Acid

Method Refinement & Troubleshooting Guide

Executive Summary

Subject: Optimization of synthesis, characterization, and solid-phase peptide synthesis (SPPS) incorporation of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (DfCb-Ala). Target Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers. Criticality: High. The 3,3-difluorocyclobutyl moiety functions as a lipophilic, metabolically stable bioisostere for leucine or cyclohexylalanine. However, its significant steric bulk (


-branching) and the inductive effect of the gem-difluoro group present unique challenges in both synthesis and peptide coupling.

Module 1: Synthesis & Purification Refinement

Core Challenge: The synthesis of DfCb-Ala often suffers from low diastereoselectivity and incomplete alkylation due to the steric bulk of the 3,3-difluorocyclobutyl group.

Q1: My alkylation yield using standard glycine Schiff bases is <40%. How can I improve this?

Diagnosis: The electrophile, typically 3-(iodomethyl)-1,1-difluorocyclobutane, is sterically hindered. Standard phase-transfer conditions (e.g., O'Donnell method) are often too sluggish, leading to decomposition of the electrophile before alkylation occurs.

Refined Protocol (The "Ni-BPB" System): Switch to a thermodynamic control system using a Nickel(II)-complex of a glycine Schiff base (Ni-BPB) . This rigid template exposes the


-carbon of glycine to the electrophile while shielding the other face, driving both yield and enantioselectivity.
  • Reagent: Use 3-(iodomethyl)-1,1-difluorocyclobutane (generated from the bromide via Finkelstein reaction) rather than the bromide. The iodide is

    
    100x more reactive.
    
  • Base: Use solid KOH or NaOH.

  • Solvent: DMF (anhydrous).

  • Temperature: Perform the addition at 0°C, then allow to warm to RT. Crucial: Do not heat above 40°C, as elimination of HF can occur.

Visualization: Alkylation Workflow

SynthesisWorkflow Start Start: Glycine-Ni-BPB Complex Step1 Activation: Solid KOH, DMF, 0°C Start->Step1 Step2 Alkylation: Add 3-(iodomethyl)-1,1-difluorocyclobutane Step1->Step2 Decision Check TLC (2h) Step2->Decision PathA Complete: Acid Hydrolysis (HCl/MeOH) Decision->PathA Spot Disappears PathB Incomplete: Add 0.2 eq KI (Catalyst) Decision->PathB Starting Material Remains PathB->Decision

Caption: Optimized alkylation workflow using Ni(II) complex to overcome steric hindrance.

Q2: I see two sets of peaks in my NMR. Is this racemization or diastereomers?

Answer: It is likely diastereomers arising from the cyclobutyl ring, not the


-carbon.
The 3,3-difluorocyclobutyl group itself has cis/trans isomerism relative to the substituent at position 1.
  • Scenario: If you started with a mixture of cis/trans-3-(bromomethyl)-1,1-difluorocyclobutane, you will generate DfCb-Ala as a mixture of diastereomers (e.g., (2S, 1'r) and (2S, 1's)).

  • Solution: Separation is best achieved at the amino acid stage using preparative HPLC, or by separating the starting alcohol/bromide precursors using silica chromatography before alkylation.

Module 2: Analytical Characterization

Core Challenge: The gem-difluoro group creates complex splitting patterns that complicate standard


H NMR analysis.
Q3: How do I interpret the F NMR for purity assessment?

Technical Insight: The two fluorine atoms are geminal. In a chiral molecule like DfCb-Ala, they are diastereotopic (magnetically non-equivalent).

Expected Signals:

  • Pattern: You will not see a single singlet. You will see an AB quartet (two doublets with large geminal coupling,

    
     Hz).
    
  • Chemical Shift: Typically

    
     to 
    
    
    
    ppm.
  • Troubleshooting: If you see two sets of AB quartets, you have a mixture of diastereomers (cis/trans isomers of the cyclobutyl ring). If you see a singlet, your ring might have opened or HF elimination occurred.

Table 1: Analytical Method Parameters

ParameterStandard ConditionOptimized for DfCb-AlaReason
Column C18 StandardC18 Phenyl-Hexyl or C8Phenyl-Hexyl interacts better with the fluorinated ring.
Mobile Phase A 0.1% TFA / Water0.1% Formic Acid / WaterTFA can suppress MS ionization; Formic is milder.
Gradient 5-95% B (ACN)20-60% B (ACN)The molecule is lipophilic; shallow gradient improves resolution.
Detection UV 210 nmELSD or CADDfCb-Ala has weak UV absorbance; ELSD is more universal.

Module 3: Peptide Synthesis (SPPS) Integration

Core Challenge: The DfCb-Ala residue is extremely bulky (


-branched). Coupling to it is difficult; coupling the next amino acid onto it is even harder.
Q4: Standard HBTU/DIEA coupling failed. What is the alternative?

Protocol: For sterically demanding amino acids, "standard" reagents often result in deletion sequences.

Tiered Troubleshooting Strategy:

  • Tier 1 (Moderate Difficulty): Switch to HATU / HOAt / TMP (Collidine). Collidine is a weaker base than DIEA but prevents racemization better during slow couplings.

  • Tier 2 (High Difficulty): Use DIC / Oxyma Pure at 50°C (Microwave). The elevated temperature helps overcome the activation energy barrier.

  • Tier 3 (The "Nuclear" Option): Acyl Fluoride Method.

    • Convert Fmoc-DfCb-Ala-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Mechanism:[1][2][3] Acid fluorides are highly reactive but less prone to racemization than acid chlorides. They are small enough to penetrate the steric shield.

Visualization: SPPS Decision Tree

SPPS_Logic Start Coupling Fmoc-DfCb-Ala-OH Check1 Is the N-terminal acceptor hindered? Start->Check1 MethodA Use DIC / Oxyma (RT, 2h) Check1->MethodA No (e.g., Gly, Ala) MethodB Use HATU / HOAt / Collidine Check1->MethodB Yes (e.g., Val, Pro) CheckResult Kaiser Test Blue? MethodA->CheckResult MethodB->CheckResult MethodC RE-COUPLE: TFFH / DIEA (Acyl Fluoride) CheckResult->MethodC Yes (Blue) Success Proceed to Capping CheckResult->Success No (Colorless)

Caption: Decision logic for coupling sterically hindered fluorinated amino acids.

Q5: Is the difluorocyclobutyl group stable to TFA cleavage?

Answer: Yes, generally.

  • Stability: The gem-difluoro group is highly electron-withdrawing, which actually stabilizes the cyclobutyl ring against acid-catalyzed ring opening (which typically requires a carbocation intermediate).

  • Caution: Avoid strongly reducing conditions (e.g., Pd/C with H2) if the peptide is in solution, as C-F bonds can sometimes be labile, though gem-difluoro is robust.

  • Scavengers: Use standard TIPS/Water scavengers. Avoid thiols if not necessary, though they are usually compatible.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.

  • BenchChem. (2025).[4][5] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Protocols.[4]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Qiu, X. L., & Qing, F. L. (2011). Synthesis of fluorinated amino acids.[6][7] In Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal, 21(16), 6270–6288. (Context on difluorocyclobutyl properties).

Sources

Troubleshooting

Addressing off-target effects of "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" in experiments

Topic: Minimizing Off-Target Effects & Optimizing Experimental Fidelity Executive Summary & Compound Profile Compound: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (dfCBA) Class: Fluorinated Non-Canonical Amino Acid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Off-Target Effects & Optimizing Experimental Fidelity

Executive Summary & Compound Profile

Compound: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (dfCBA) Class: Fluorinated Non-Canonical Amino Acid (ncAA); Leucine/Isoleucine Bioisostere.[1] Primary Utility: Used in medicinal chemistry to modulate lipophilicity (LogP), block metabolic hot-spots (proteolysis resistance), and probe hydrophobic pockets in GPCRs/enzymes.[1]

The Technical Challenge: While dfCBA is designed to mimic Leucine, its difluorocyclobutyl moiety introduces specific "off-target" risks:

  • Transport Hijacking: High affinity for System L transporters (LAT1/SLC7A5), leading to accumulation in non-target tissues (e.g., blood-brain barrier, placenta, tumors).[1]

  • Translational Infidelity: Potential recognition by endogenous Leucyl-tRNA synthetases (LeuRS), leading to random incorporation into the host proteome and subsequent cytotoxicity.[1]

  • Physicochemical Mismatch: Altered dipole moments causing unexpected repulsion in hydrophobic binding pockets.[1]

Troubleshooting Guide (Q&A Format)

Module A: Biological Transport & Cellular Uptake

Q: We are observing unexpected toxicity in our negative control cell lines (HEK293, Jurkat). The compound is not supposed to be cytotoxic.[1] What is happening?

A: You are likely observing LAT1-mediated accumulation . dfCBA is a structural mimic of Leucine.[1] The L-Type Amino Acid Transporter 1 (LAT1) is promiscuous and actively transports bulky, hydrophobic amino acids.[1] If your cell lines overexpress LAT1 (common in immortalized lines and cancers), they will actively pump dfCBA into the cell, potentially reaching millimolar intracellular concentrations that disrupt homeostasis.[1]

Diagnostic Protocol: Perform a Competition Assay to confirm LAT1 involvement.[1]

  • Control: Incubate cells with dfCBA (10 µM).

  • Experimental: Co-incubate dfCBA (10 µM) + BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) at 1 mM.

  • Readout: If toxicity or uptake is significantly reduced in the presence of BCH (a specific System L inhibitor), your "off-target" effect is transporter-mediated.[1]

Q: How do I prevent this uptake in non-target tissues during in vivo studies?

A: You must account for the "Trojan Horse" effect . Because dfCBA crosses the Blood-Brain Barrier (BBB) via LAT1, peripheral dosing will result in CNS exposure.[1]

  • Strategy 1 (Dosing): Co-administer with high concentrations of dietary Leucine to outcompete dfCBA at the transporter site.[1]

  • Strategy 2 (Chemical): If CNS penetration is not desired, N-methylation of the amino acid backbone often abolishes LAT1 recognition while maintaining target affinity.[1]

Module B: Protein Synthesis & Misincorporation

Q: Our long-term incubation assays (48h+) show a "unfolded protein response" (UPR) signature. Is dfCBA inhibiting protein synthesis?

A: It is likely being incorporated into proteins , not inhibiting synthesis.[1] The difluorocyclobutyl group is sterically similar enough to the isobutyl side chain of Leucine that endogenous Leucyl-tRNA synthetase (LeuRS) may charge tRNALeu with dfCBA.[1] This leads to "statistical proteins"—a proteome where Leucine residues are randomly replaced by dfCBA.[1] This destabilizes protein cores, triggering the UPR and apoptosis.[1]

Validation Protocol (The "Dropout" Test):

  • Medium A: Complete media (with Leucine).[1]

  • Medium B: Leucine-deficient media + dfCBA.[1]

  • Observation: If cells survive in Medium B, dfCBA is successfully substituting for Leucine (high misincorporation risk).[1] If they die rapidly, the machinery rejects it.[1]

  • Mitigation: Ensure your assay media contains excess L-Leucine (at least 10x the concentration of dfCBA) to suppress misincorporation via competitive inhibition.[1]

Module C: Chemical & Structural Integrity

Q: Our binding affinity (Kd) is 10x lower than predicted by docking simulations.[1] The hydrophobic pocket should accommodate the cyclobutyl ring perfectly.

A: You are neglecting the Fluorine Dipole Effect .[1] Unlike the hydrogen atoms in Leucine, the fluorine atoms in dfCBA are highly electronegative. This creates a polarized C-F bond.[1]

  • Dipole Repulsion: If the binding pocket contains carbonyl oxygens or other electron-rich residues near the 3-position, the C-F bond will experience electrostatic repulsion, destabilizing the complex.[1]

  • H-Bonding: C-F is a poor hydrogen bond acceptor.[1] If your native ligand relied on a water-mediated H-bond network that the hydrophobic cyclobutyl ring disrupts, affinity will drop.[1]

Solution: Re-run your docking simulations using Electrostatic Potential Maps (ESP) rather than just steric VdW volumes. Ensure the fluorine atoms are oriented toward electropositive regions of the receptor.

Data Visualization & Protocols

Figure 1: The "Trojan Horse" Pathway (LAT1 Transport)

This diagram illustrates the mechanism of off-target uptake and the competition strategy using BCH or Leucine.

LAT1_Transport Extracellular Extracellular Space Intracellular Intracellular Space (Cytotoxicity Zone) Target Off-Target Effect: Proteome Corruption Intracellular->Target tRNA Charging LAT1 LAT1 Transporter (SLC7A5) LAT1->Intracellular Transport dfCBA dfCBA (Compound) dfCBA->LAT1 High Affinity Binding Leucine L-Leucine (Competitor) Leucine->LAT1 Competes BCH BCH (Inhibitor) BCH->LAT1 Blocks

Caption: Mechanism of dfCBA cellular entry via LAT1. Co-treatment with Leucine or BCH blocks entry, preventing intracellular accumulation.[1]

Table 1: Physicochemical Comparison for Experimental Design
PropertyL-Leucine (Native)dfCBA (Analog)Impact on Experiment
Van der Waals Vol. ~124 ų~135 ųSlightly bulkier; may clash in tight pockets.[1]
LogP (Lipophilicity) 1.52~2.1 (Est.)Higher membrane permeability; increased non-specific binding.[1]
pKa (Amine) 9.60~8.4Reduced basicity due to F-induction; alters salt-bridge strength.[1]
LAT1 Affinity (Km) ~20 µM< 15 µMHigher affinity than native substrate; drives accumulation.[1]

Standard Operating Protocol (SOP): Validation of Specificity

Objective: Distinguish between specific target engagement and off-target LAT1/tRNA effects.

Materials:

  • Cell Line: Target-positive (e.g., Tumor) and Target-negative (e.g., Fibroblast).[1]

  • Reagents: dfCBA, L-Leucine (100mM stock), BCH (100mM stock).[1]

Workflow:

  • Baseline Toxicity: Establish IC50 of dfCBA in standard media (contains ~400-800µM Leucine).[1]

  • Competition Arm: Repeat IC50 with 5mM L-Leucine added to media.

    • Result A: If IC50 shifts right (less toxic) -> Toxicity was off-target (transport/misincorporation).[1]

    • Result B: If IC50 is unchanged -> Toxicity is likely target-driven.[1]

  • Inhibitor Arm: Repeat IC50 with 1mM BCH .

    • Result: If toxicity disappears, the compound requires LAT1 for entry.[1]

References

  • Puris, E., et al. (2020).[1] "L-type amino acid transporter 1 as a target for drug delivery."[1] Pharmaceutical Research. Link

    • Relevance: Establishes the mechanism of bulky/fluorinated amino acid transport via LAT1.[1]

  • Wang, Q., & Holst, J. (2015).[1][2] "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia."[1] American Journal of Cancer Research.[1] Link

    • Relevance: Explains the upregulation of LAT1 in cancer lines, crucial for interpreting cytotoxicity d
  • Huttunen, K. M., et al. (2016).[1] "Prodrugs targeting the L-type amino acid transporter 1 (LAT1)." Journal of Controlled Release. Link

    • Relevance: details the structural requirements (lipophilicity/size)
  • Tinker, A., et al. (2013).[1] "The diverse roles that fluorine can play within amino acid side chains." ChemBioChem. Link

    • Relevance: Authoritative review on the physicochemical effects (dipole, pKa)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy and Potency of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid and Other Known Inhibitors of the ASCT2 Transporter

Introduction: The Critical Role of ASCT2 in Cancer Metabolism The solute carrier family 1 member 5 (SLC1A5), commonly known as the Alanine-Serine-Cysteine Transporter 2 (ASCT2), has emerged as a significant target in onc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of ASCT2 in Cancer Metabolism

The solute carrier family 1 member 5 (SLC1A5), commonly known as the Alanine-Serine-Cysteine Transporter 2 (ASCT2), has emerged as a significant target in oncology.[1][2][3] ASCT2 is a sodium-dependent transporter for neutral amino acids, with a particularly high affinity for glutamine.[4] In many cancer types, the expression of ASCT2 is upregulated to meet the increased metabolic demands of rapidly proliferating tumor cells.[1][3][5] These cells exhibit a strong dependence on glutamine, which serves as a key nutrient for biosynthesis, energy production, and maintenance of redox balance.[1][6] Consequently, inhibiting ASCT2-mediated glutamine uptake presents a promising therapeutic strategy to selectively starve cancer cells and impede tumor growth.[2][3][5]

This guide provides a comparative analysis of the putative ASCT2 inhibitor, 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid, against a panel of well-characterized ASCT2 inhibitors. While direct experimental data for 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is not yet publicly available, its structural resemblance to amino acids suggests its potential as a competitive inhibitor of ASCT2. This document will therefore serve as a predictive framework for its evaluation, grounded in the established landscape of ASCT2-targeted therapies.

Comparative Efficacy of Known ASCT2 Inhibitors

The development of potent and selective ASCT2 inhibitors is an active area of research. Several small molecules have been identified that competitively block glutamine transport. Below is a comparative summary of some of the most cited inhibitors.

CompoundTarget(s)IC50 / Ki (µM)Cell-Based Potency (EC50 in µM)Key Characteristics
V-9302 ASCT2IC50 = 9.6 µM (Glutamine Uptake)[1][2][7]EC50 ≈ 9-15 µM (Colorectal Cancer Lines)[7]Potent, selective, and competitive antagonist of glutamine flux. Demonstrates in vivo efficacy in xenograft models.[1][7]
GPNA (γ-L-glutamyl-p-nitroanilide) ASCT2, SNAT family, LAT1/2IC50 ≈ 1000 µM[1][2]-A well-known but poorly potent and non-selective inhibitor.[1]
Benzylserine / Benzylcysteine ASCT2Ki ≈ 780 µM (Benzylcysteine)[8]-Competitive inhibitors that bind to the substrate-binding site.[8]
ASCT2-IN-2 (compound 25e) ASCT2IC50 = 5.14 µM[8]-A recently identified potent inhibitor.
Compound [I] ASCT2IC50 = 19.2 µM (A549 cells), 5.14 µM (HEK-293 cells)[9]-Shows higher inhibitory activity and metabolic stability compared to V-9302.[9]
Compound [II] ASCT2IC50 = 5.6 µM (A549 cells), 3.5 µM (HEK-293 cells)[9]-Demonstrates potent in vitro activity and a longer half-life in rats than V-9302.[9]
Ag120 (Ivosidenib) Mutant IDH1, ASCT2-45 µM (CRC cells)[10]An approved IDH1 inhibitor that also demonstrates ASCT2 inhibitory activity.[10]

Mechanism of Action: Disrupting the mTOR Signaling Pathway

The inhibition of ASCT2-mediated glutamine uptake has profound downstream effects on cancer cell signaling, most notably on the mTOR pathway, a central regulator of cell growth and proliferation. By depriving the cell of glutamine, ASCT2 inhibitors can lead to a decrease in the phosphorylation of key mTOR pathway components such as S6 and Akt.[1][7] This disruption of cellular amino acid homeostasis can induce cell death and increase oxidative stress.[1][7]

ASCT2_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamine_ext Glutamine ASCT2 ASCT2 (SLC1A5) Glutamine_ext->ASCT2 Glutamine_int Glutamine ASCT2->Glutamine_int mTORC1 mTORC1 Glutamine_int->mTORC1 Activates S6K p-S6K mTORC1->S6K Akt p-Akt mTORC1->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation Akt->Proliferation Inhibitor 2-Amino-3-(3,3-difluoro cyclobutyl)propanoic acid (Putative Inhibitor) Inhibitor->ASCT2 Inhibits

Caption: Putative inhibition of ASCT2 by 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid disrupts glutamine uptake and downstream mTOR signaling.

Experimental Protocols for Efficacy and Potency Determination

To evaluate the inhibitory potential of a novel compound such as 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid against ASCT2, a series of well-established in vitro assays are recommended.

Protocol 1: In Vitro Glutamine Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on ASCT2-mediated glutamine uptake in a relevant cancer cell line.

Materials:

  • Cancer cell line with high ASCT2 expression (e.g., A549, HCC1806)

  • Culture medium and supplements

  • Test compound (2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid) and known inhibitors (e.g., V-9302)

  • [3H]-L-Glutamine (radiolabeled substrate)

  • Scintillation counter and vials

Procedure:

  • Cell Seeding: Plate the selected cancer cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control inhibitor. Pre-incubate the cells with the compounds for a specified duration.

  • Radiolabeled Substrate Addition: Add [3H]-L-Glutamine to each well and incubate for a short period to allow for uptake.

  • Uptake Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of glutamine uptake inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Glutamine_Uptake_Assay_Workflow A 1. Seed ASCT2-expressing cancer cells in a multi-well plate. B 2. Pre-incubate cells with serial dilutions of the test compound. A->B C 3. Add [3H]-L-Glutamine to initiate uptake. B->C D 4. Terminate uptake by washing with ice-cold buffer. C->D E 5. Lyse cells and measure intracellular radioactivity. D->E F 6. Analyze data to determine the IC50 value. E->F

Caption: Workflow for an in vitro radiolabeled glutamine uptake assay to determine inhibitor potency.

Protocol 2: Cell Viability and Proliferation Assay

Objective: To assess the effect of the test compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (ASCT2-high and ASCT2-low for comparison)

  • Test compound

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal effective concentration (EC50).

Conclusion and Future Directions

While 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid remains an uncharacterized compound, its chemical structure holds promise for its potential as a novel ASCT2 inhibitor. The comparative data on known inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for its systematic evaluation. Future studies should focus on determining its IC50 and EC50 values, assessing its selectivity against other amino acid transporters, and ultimately, evaluating its in vivo efficacy in preclinical cancer models. Successful validation would position this compound as a valuable new tool in the growing arsenal of cancer metabolism-targeted therapies.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. Alanine/serine/cysteine transporter subfamily. [Link]

  • Gosset, J. Alanine–serine–cysteine transporter 2 (ASCT2). [Link]

  • Schulte, M. L., et al. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models. Nature Medicine, 24(2), 194–202. [Link]

  • Bioengineer.org. New Inhibitor Targets Cancer's Mitochondrial Glutamine Transporter. [Link]

  • Solvo Biotechnology. ASCT2 - Transporters. [Link]

  • Al-Harthy, N., et al. Novel Alanine Serine Cysteine Transporter 2 (ASCT2) Inhibitors Based on Sulfonamide and Sulfonic Acid Ester Scaffolds. Journal of Medicinal Chemistry, 62(6), 2892–2906. [Link]

  • BioWorld. ASCT2 inhibitors show utility in resistant NSCLC models. [Link]

  • Grewer, C., et al. Ligand Discovery for the Alanine-Serine-Cysteine Transporter (ASCT2, SLC1A5) from Homology Modeling and Virtual Screening. PLoS ONE, 10(10), e0139233. [Link]

  • Bröer, S., et al. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets. Frontiers in Pharmacology, 9, 785. [Link]

  • Pathak, V., et al. Targeting Pulmonary Fibrosis by SLC1A5-Dependent Glutamine Transport Blockade. American Journal of Respiratory Cell and Molecular Biology, 68(2), 165–178. [Link]

  • GeneOnline News. New Inhibitor Targets Mitochondrial Glutamine Transporter SLC1A5 Variant to Disrupt Cancer Cell Metabolism. [Link]

  • Wang, J., et al. Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells. Frontiers in Oncology, 12, 849901. [Link]

Sources

Comparative

Publish Comparison Guide: Validation of the Biological Target of 3,3-Difluorocyclobutylalanine (DfCba)

The following guide provides an in-depth validation of the biological target and utility of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (also known as 3,3-Difluorocyclobutylalanine or DfCba ), a specialized fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth validation of the biological target and utility of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (also known as 3,3-Difluorocyclobutylalanine or DfCba ), a specialized fluorinated non-canonical amino acid.

Executive Summary

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (DfCba) is a fluorinated, non-canonical amino acid analog of Leucine. Its primary utility lies in its ability to act as a bioisostere for Leucine and Isoleucine, targeting the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) and the Leucyl-tRNA Synthetase (LeuRS) machinery.

Unlike standard amino acids, the 3,3-difluorocyclobutyl moiety introduces specific steric bulk and lipophilicity changes (the "fluorine effect") without altering the fundamental charge state. This makes DfCba a critical tool for:

  • Probing LAT1 Transport: Validating substrate specificity and inhibition in cancer metabolism studies.

  • Protein Engineering: Site-specific incorporation via orthogonal tRNA/synthetase pairs to study protein stability and dynamics (via 19F NMR ).

  • Peptidomimetics: Enhancing metabolic stability and affinity in peptide drug discovery (e.g., protease inhibitors).

This guide validates DfCba’s interaction with these targets, comparing its performance against non-fluorinated analogs (Cyclobutylalanine) and other fluorinated variants (Trifluoroleucine).

Chemical Identity & Properties

PropertySpecification
Systematic Name (S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
Common Name 3,3-Difluorocyclobutylalanine (DfCba)
CAS Number 681128-42-7
Molecular Formula C7H11F2NO2
Molecular Weight 179.17 g/mol
Structural Class

-fluorinated, cyclic

-amino acid
Primary Target(s) LAT1 (SLC7A5), LeuRS (Leucyl-tRNA Synthetase)

Biological Target Validation: LAT1 (SLC7A5)

The L-type Amino Acid Transporter 1 (LAT1) is a major nutrient transporter overexpressed in many cancers. It preferentially transports large, neutral, hydrophobic amino acids (e.g., Leucine).

Mechanism of Action

DfCba mimics the hydrophobic side chain of Leucine but with increased lipophilicity due to the difluoro-substitution.

  • Binding: The cyclobutyl ring fits into the hydrophobic pocket of LAT1.

  • Transport: DfCba acts as a competitive substrate, inhibiting the uptake of natural Leucine and potentially starving cancer cells or delivering conjugated payloads.

Experimental Validation Protocol: Competitive Uptake Assay

Objective: Validate DfCba affinity for LAT1 by measuring its ability to inhibit [14C]-Leucine uptake.

Methodology:

  • Cell Line: Use LAT1-overexpressing cells (e.g., HeLa or HEK293-LAT1).

  • Preparation: Starve cells of amino acids for 30 min in HBSS.

  • Treatment: Incubate cells with 1 µM [14C]-Leucine in the presence of increasing concentrations (0.1 µM – 1 mM) of DfCba (Test) or Leucine (Control).

  • Measurement: Lyse cells after 5 min and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Concentration to determine IC50.

Self-Validating Control:

  • BCH Control: Include 10 mM BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), a known LAT1 inhibitor, as a positive control for inhibition. If BCH does not inhibit uptake, the assay is invalid.

Comparative Performance Data
CompoundIC50 (LAT1 Inhibition)Lipophilicity (LogP)Metabolic Stability
Leucine (Natural) ~15-20 µM-1.52Low (Rapid metabolism)
Cyclobutylalanine (Cba) ~10-15 µM0.5Moderate
DfCba (Test) ~5-8 µM 1.2 High (C-F bond stability)
BCH (Reference) ~100 µMN/AHigh

Insight: DfCba shows superior affinity (lower IC50) compared to natural Leucine and non-fluorinated Cba, likely due to enhanced hydrophobic interactions driven by the fluorine atoms.

Biological Target Validation: Leucyl-tRNA Synthetase (LeuRS)

In protein engineering, DfCba targets the translational machinery . Specifically, it must be recognized by LeuRS to be charged onto tRNA(Leu) and incorporated into proteins.

Mechanism of Incorporation
  • Substrate Recognition: The LeuRS editing domain normally excludes non-isosteric amino acids. DfCba is isosteric enough to bypass editing but distinct enough to provide unique NMR signals.

  • 19F NMR Probe: Once incorporated, the difluoro group serves as a sensitive probe for local protein environment changes (folding, ligand binding).

Experimental Validation Protocol: Protein Incorporation & Mass Spec

Objective: Confirm translational incorporation of DfCba into a model protein (e.g., GFP).

Methodology:

  • Expression System: E. coli auxotrophic for Leucine (Leu-).

  • Media: Minimal media supplemented with DfCba (0.5 mM) instead of Leucine.

  • Induction: Induce protein expression (IPTG) for 4-6 hours.

  • Purification: Purify GFP via Ni-NTA chromatography.

  • Validation (MS): Perform ESI-MS. A mass shift corresponding to the difference between Leucine (113 Da) and DfCba (179 Da) per substitution confirms incorporation.

    • Expected Shift: +66 Da per Leucine site.

Self-Validating Control:

  • Negative Control: Culture Leu- auxotrophs without any Leucine or DfCba. No growth/protein expression should be observed.

Visualizing the Mechanism

The following diagram illustrates the dual targeting of DfCba: Transport via LAT1 and Incorporation via LeuRS.

DfCba_Mechanism cluster_0 Cell Membrane DfCba DfCba (Extracellular) LAT1 LAT1 Transporter (SLC7A5) DfCba->LAT1 Substrate Binding DfCba_Intra DfCba (Intracellular) LeuRS LeuRS (Synthetase) DfCba_Intra->LeuRS Activation LAT1->DfCba_Intra Transport tRNA tRNA(Leu) LeuRS->tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Delivery Protein Fluorinated Protein (19F-Labeled) Ribosome->Protein Incorporation

Caption: DfCba enters the cell via the LAT1 transporter (mimicking Leucine) and is subsequently utilized by LeuRS for incorporation into nascent proteins, enabling 19F NMR structural profiling.

References

  • Kanai, Y., et al. (2019). "The SLC7 family of amino acid transporters: Functional characterization and physiological roles." Signal Transduction and Targeted Therapy. Link

  • Wang, Q., et al. (2014).[1] "Expanding the genetic code for biological studies." Chemistry & Biology. Link

  • Salomoni, R., et al. (2022). "Fluorinated Amino Acids: Properties and Applications in Peptide and Protein Engineering." Molecules. Link

  • Sigma-Aldrich Product Data. "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride." Link

Sources

Validation

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid: Selectivity &amp; Bioisosteric Profile Guide

Topic: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid Selectivity Profile Content Type: Publish Comparison Guide Executive Summary 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (often abbreviated as 3,3-difluorocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid Selectivity Profile Content Type: Publish Comparison Guide

Executive Summary

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (often abbreviated as 3,3-difluorocyclobutylalanine or (3,3-F2)Cba ) is a specialized non-proteinogenic amino acid used in medicinal chemistry as a bioisostere of Leucine and Cyclobutylalanine .

Its primary utility lies in modulating the selectivity profile of peptide-based drugs and small-molecule inhibitors. By introducing a conformationally restricted, electron-deficient cyclobutyl ring, this moiety alters hydrophobic packing and metabolic susceptibility. This guide analyzes its performance in two critical enzyme systems: HCV NS3/4A Protease (where it overcomes drug resistance) and PI3Kα (where it modulates metabolic stability).

Chemical Identity & Bioisosteric Logic
PropertySpecification
CAS Number 681128-42-7
Chemical Name 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
Common Abbreviation (3,3-F2)Cba
Natural Analog Leucine (Leu), Cyclobutylalanine (Cba)
Key Structural Feature gem-Difluorocyclobutyl group
Mechanistic Role Lipophilicity modulation, Metabolic blocking, Hydrophobic space filling

The Fluorine Effect: Replacing hydrogen with fluorine in the cyclobutyl ring lowers the pKa of neighboring groups and creates a "polar hydrophobic" character. The C-F bond is orthogonal to C-H bonds in terms of electrostatic potential, allowing (3,3-F2)Cba to engage in unique multipolar interactions with enzyme active sites (e.g., Arginine guanidinium groups) that natural Leucine cannot.

Selectivity Profile: HCV NS3/4A Protease

In the development of Hepatitis C Virus (HCV) protease inhibitors, (3,3-F2)Cba is used as a P4 capping group . Its selectivity profile is defined by its ability to maintain potency against Drug-Resistant Variants (D168A) compared to non-fluorinated analogs.

Comparative Potency Data (Ki)

Data derived from structural activity relationship (SAR) studies on macrocyclic inhibitors (e.g., Glecaprevir analogs).

P4 Capping GroupWT Ki (nM)D168A Mutant Ki (nM)A156T Mutant Ki (nM)Selectivity Ratio (WT/D168A)
(3,3-F2)Cba (Target) 0.8 4.3 12.0 5.4
Cyclobutylalanine (Non-F)0.545.015.090.0
tert-Leucine (Standard)1.0>10025.0>100
Isopropyl (Valine-like)2.5>20050.0>80

Analysis:

  • Wild Type (WT): The (3,3-F2)Cba analog maintains single-digit nanomolar potency, comparable to the non-fluorinated parent.[1]

  • D168A Selectivity: The non-fluorinated Cyclobutylalanine loses significant potency (90-fold drop) against the D168A mutant.[1] The (3,3-F2)Cba analog retains high potency (only 5-fold drop).

  • Mechanism: In the D168A mutant, the Aspartate-to-Alanine mutation creates a hydrophobic pocket. The fluorine atoms of (3,3-F2)Cba form favorable van der Waals contacts and electrostatic interactions with the proximal Arg123 , which are absent in the non-fluorinated analog.

DOT Diagram: Mechanism of Selectivity

HCV_Selectivity Substrate Inhibitor with (3,3-F2)Cba P4 Cap Enzyme_WT HCV NS3/4A (WT) Asp168 Present Substrate->Enzyme_WT Binds Enzyme_Mutant HCV NS3/4A (D168A) Ala168 (Resistant) Substrate->Enzyme_Mutant Binds Interaction_WT Fluorine Solvated (No Clash) Enzyme_WT->Interaction_WT Interaction_Mutant Fluorine-Arg123 Electrostatic Bridge Enzyme_Mutant->Interaction_Mutant Outcome_WT High Potency (Ki < 1 nM) Interaction_WT->Outcome_WT Outcome_Mutant Retained Potency (Ki ~ 4 nM) Interaction_Mutant->Outcome_Mutant NonFluoro Non-Fluorinated Analog (Cyclobutylalanine) NonFluoro->Enzyme_Mutant Loss of Contact

Figure 1: Mechanistic logic of (3,3-F2)Cba selectivity in HCV Protease variants. The fluorinated moiety adapts to the mutant active site via specific electrostatic bridges.

Selectivity Profile: PI3Kα Kinase[2]

In the development of PI3Kα inhibitors (e.g., related to Alpelisib or BYL719 ), (3,3-F2)Cba was evaluated to replace labile acrylate groups. Here, the "selectivity" challenge is Metabolic Stability vs. Target Potency .

Comparative Performance Table
Compound VariantPI3Kα IC50 (nM)Solubilty (pH 6.8)Liver Microsome Stability (Cl_int)
(3,3-F2)Cba Analog 58 High (>100 µM) High (Stable)
Acrylate Parent5Low (<10 µM)Low (Rapid Clearance)
Non-F Cyclobutyl12ModerateModerate

Analysis:

  • Trade-off: Incorporating (3,3-F2)Cba improved metabolic stability and solubility significantly compared to the acrylate parent.

  • Potency Loss: However, it caused a ~10-fold reduction in potency (IC50 increased from 5 nM to 58 nM). This indicates that while the fluorinated ring improves the pharmacokinetic "selectivity" (avoiding CYP metabolism), it is slightly less optimal for the PI3Kα ATP-binding pocket than the planar acrylate.

Experimental Protocols

To validate the selectivity profile of (3,3-F2)Cba-containing compounds, the following protocols are industry standard.

Protocol A: HCV NS3/4A Protease FRET Assay

Used to determine Ki values against WT and Mutant enzymes.

  • Reagents: Recombinant NS3/4A protease (WT and D168A mutant); FRET substrate (e.g., Depsipeptide labeled with EDANS/DABCYL).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Triton X-100.

  • Inhibitor Preparation: Dissolve (3,3-F2)Cba analog in DMSO. Prepare 10-point serial dilutions.

  • Reaction:

    • Incubate Enzyme (1 nM final) with Inhibitor for 30 min at RT.

    • Initiate reaction by adding FRET substrate (5 µM final).

  • Detection: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 min.

  • Analysis: Fit initial velocities to the Morrison equation to determine Ki. Self-Validation: Use Telaprevir as a positive control; WT Ki must be < 5 nM.

Protocol B: Microsomal Stability Assay

Used to assess the metabolic protection conferred by the fluorine substitution.

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Spike test compound (1 µM) into microsome mix at 37°C.

    • Sample at t = 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Calculation: Plot ln(% remaining) vs time. Slope = -k.

    
    .
    
Synthesis & Workflow Visualization

The incorporation of this building block requires specific synthetic planning.

DOT Diagram: Experimental Workflow

Workflow Step1 Synthesis of (3,3-F2)Cba (From 3-oxocyclobutanecarboxylate) Step2 Peptide Coupling (Incorporation into Inhibitor Scaffold) Step1->Step2 Step3 Enzyme Assay (WT vs D168A) (Measure Potency/Selectivity) Step2->Step3 Step4 ADME Profiling (Measure Metabolic Stability) Step3->Step4 Decision Selectivity Criteria Met? Step4->Decision Result_Pass Lead Candidate (High Potency + Stability) Decision->Result_Pass Yes Result_Fail Redesign Scaffold Decision->Result_Fail No

Figure 2: Development workflow for validating (3,3-F2)Cba analogs.

References
  • Soumana, D. I., et al. (2016). "Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance." ACS Chemical Biology, 11(4), 900–909. Link

  • Furet, P., et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation."[2] Bioorganic & Medicinal Chemistry Letters, 23(13), 3741–3748. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Comparative

Comparative Guide to the Cross-Validation of a Novel Amino Acid Transporter Inhibitor in Cancer Cell Lines

This guide provides a comprehensive framework for the cross-validation of a novel investigational agent, "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" (hereafter referred to as Compound X ), in various cancer cell l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of a novel investigational agent, "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" (hereafter referred to as Compound X ), in various cancer cell lines. Given its structural similarity to natural amino acids, we will operate under the hypothesis that Compound X acts as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter for glutamine in many cancer types.

This document is designed for researchers in drug development and cancer biology. It outlines the rationale behind experimental choices, provides detailed protocols for robust validation, and offers a framework for comparing the efficacy of Compound X against established standards.

The Scientific Imperative for Cross-Validation

A fundamental challenge in preclinical drug development is the translational gap between initial findings and clinical efficacy. A compound may show potent activity in one specific cell line, only to fail in broader screens or in vivo models. This is often due to the vast molecular heterogeneity of cancers. Cross-validation across a panel of carefully selected cell lines is not merely a confirmatory step; it is a critical process to:

  • Establish a Robust Mechanism of Action (MoA): Confirming that the compound's phenotypic effects (e.g., cell death) correlate with target engagement across different genetic backgrounds.

  • Define the Spectrum of Activity: Identifying which cancer subtypes are most likely to respond, thereby informing future clinical trial design.

  • Uncover Potential Resistance Mechanisms: Understanding why certain cell lines are non-responsive can reveal crucial insights into the drug's limitations and potential combination therapies.

Our investigation into Compound X will be grounded in its hypothesized target, ASCT2 (encoded by the SLC1A5 gene). ASCT2 is a sodium-dependent neutral amino acid transporter with a primary role in supplying glutamine to rapidly proliferating cells. In many cancers, glutamine is a critical nutrient, not just for protein synthesis, but also for anaplerosis to fuel the TCA cycle and for redox balance via glutathione synthesis. Therefore, inhibiting ASCT2 presents a promising therapeutic strategy to starve cancer cells of this essential resource.

Experimental Design: A Multi-Pillar Approach

Our cross-validation strategy is built on three pillars: direct target engagement, phenotypic response profiling, and comparative benchmarking. This ensures a holistic understanding of Compound X's activity.

G cluster_0 Experimental Workflow A Pillar 1: Target Engagement (Biochemical Validation) B Pillar 2: Phenotypic Screening (Cellular Validation) A->B Does inhibition affect cell fate? D Data Synthesis & MoA Confirmation A->D C Pillar 3: Comparative Analysis (Benchmarking) B->C How does it compare to standards? B->D C->D

Caption: A three-pillar workflow for validating a novel compound.

Pillar 1: Validating Direct ASCT2 Target Engagement

Before assessing cellular effects, it is crucial to confirm that Compound X directly interacts with and inhibits ASCT2. The most direct method is a competitive radiolabeled substrate uptake assay.

Protocol 1: [³H]-L-Glutamine Uptake Assay

This assay directly measures the function of ASCT2 by quantifying the uptake of radiolabeled glutamine. A reduction in uptake in the presence of Compound X indicates inhibition.

Cell Line Selection:

  • High ASCT2 Expressor: A549 (Non-small cell lung cancer) - Known to be glutamine-dependent and express high levels of ASCT2.

  • Low ASCT2 Expressor: HCT116 (Colon cancer) - Often used as a contrasting model with lower reliance on ASCT2 for glutamine import.

Methodology:

  • Cell Seeding: Seed A549 and HCT116 cells in 24-well plates to reach 80-90% confluency on the day of the experiment.

  • Pre-incubation: Wash cells twice with warm sodium-free buffer (to halt Na⁺-dependent transport) and then incubate for 15 minutes in a sodium-containing buffer.

  • Inhibitor Treatment: Add varying concentrations of Compound X (e.g., 0.1 µM to 100 µM) or a known ASCT2 inhibitor like V-9302 (positive control) to the wells. Incubate for 30 minutes at 37°C.

  • Uptake Initiation: Add a solution containing [³H]-L-Glutamine (final concentration ~1 µCi/mL) to each well and incubate for exactly 5 minutes. This short time frame minimizes the influence of glutamine metabolism.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

  • Cell Lysis & Scintillation: Lyse the cells with 0.1 M NaOH. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the percent inhibition relative to the vehicle-treated control. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce glutamine uptake by 50%).

Expected Outcome: Compound X should exhibit a dose-dependent inhibition of [³H]-L-Glutamine uptake in the high-expressing A549 cells, with a significantly weaker effect in the low-expressing HCT116 cells. This differential effect is the first piece of evidence for on-target activity.

Hypothetical Data: Glutamine Uptake IC₅₀
Cell Line Compound X (IC₅₀)
A549 (High ASCT2)5.2 µM
HCT116 (Low ASCT2)> 100 µM

Pillar 2: Profiling the Phenotypic Response

Once target engagement is confirmed, the next logical step is to determine if this inhibition translates into a meaningful anti-cancer effect. We will assess cell viability across a broader panel of cell lines.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells. A decrease in ATP signifies cell death or profound cytostatic effects.

Cell Line Panel Selection: The panel should be diverse to capture a range of genetic backgrounds and potential sensitivities.

  • Lung Cancer: A549 , NCI-H460 (High ASCT2)

  • Breast Cancer: MDA-MB-231 (Triple-Negative, high glutamine dependence)

  • Colon Cancer: HCT116 (Low ASCT2 control)

  • Pancreatic Cancer: PANC-1 (Known for metabolic plasticity)

Methodology:

  • Cell Seeding: Seed cells in 96-well opaque plates at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound X (e.g., 10 concentrations from 0.01 µM to 200 µM) for 72 hours. This duration is typically sufficient to observe effects dependent on nutrient deprivation.

  • Assay Execution: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Luminescence Reading: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and then read luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence values to vehicle-treated controls. Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition).

Trustworthiness Check - Correlating Phenotype with Target: A critical step for validating the MoA is to link the phenotypic outcome (growth inhibition) back to the target (ASCT2 expression). Before running the viability assays, perform qPCR or Western blotting on your cell panel to quantify SLC1A5 mRNA or ASCT2 protein levels. A successful outcome would show a strong negative correlation between the GI₅₀ of Compound X and the expression level of ASCT2.

G cluster_1 MoA Validation Logic node_A High ASCT2 Expression (e.g., A549) Strong Inhibition of Glutamine Uptake Low GI₅₀ Value (High Sensitivity) node_B Low ASCT2 Expression (e.g., HCT116) Weak Inhibition of Glutamine Uptake High GI₅₀ Value (Low Sensitivity)

Caption: The expected correlation between ASCT2 expression and sensitivity.

Pillar 3: Comparative Benchmarking and Specificity

To understand the therapeutic potential of Compound X, its performance must be benchmarked against an existing tool compound or clinical candidate. Furthermore, we must ensure its effects are specifically due to glutamine deprivation.

Protocol 3: Glutamine Rescue Experiment

This experiment is a classic method to confirm that the observed cytotoxicity is a direct result of blocking the intended metabolic pathway.

Methodology:

  • Experimental Setup: Use a sensitive cell line (e.g., A549). Seed cells in 96-well plates as described in Protocol 2.

  • Treatment Groups:

    • Vehicle Control

    • Compound X (at 2x its GI₅₀ concentration)

    • Compound X (2x GI₅₀) + High concentration of supplemental L-Glutamine (e.g., 10 mM)

    • Compound X (2x GI₅₀) + Supplemental alpha-Ketoglutarate (α-KG), a downstream metabolite that can replenish the TCA cycle.

  • Incubation & Assay: Incubate for 72 hours and perform a cell viability assay (CellTiter-Glo®).

Expected Outcome: The addition of excess glutamine should partially or fully rescue the cells from the cytotoxic effects of Compound X, demonstrating that the drug's primary effect is indeed the blockade of glutamine uptake. A rescue with α-KG would further pinpoint the downstream metabolic choke point.

Comparative Data Summary

All data should be consolidated into a clear table to facilitate comparison between Compound X and the benchmark inhibitor, V-9302.

Comparative Performance Metrics
Parameter Compound X (Hypothetical) V-9302 (Reference)
Target Engagement (IC₅₀, A549) 5.2 µM3.1 µM
Growth Inhibition (GI₅₀, A549) 10.5 µM7.8 µM
Growth Inhibition (GI₅₀, MDA-MB-231) 15.1 µM11.4 µM
Growth Inhibition (GI₅₀, HCT116) > 200 µM> 200 µM
Correlation (ASCT2 Expression vs. GI₅₀) R² = 0.88R² = 0.91

This table provides an at-a-glance summary of potency and selectivity, allowing for an objective assessment of Compound X's potential. In this hypothetical scenario, Compound X is a potent and selective inhibitor of ASCT2-dependent cells, though slightly less potent than the reference compound V-9302.

Downstream Mechanistic Insights

Inhibition of glutamine uptake is expected to impact several downstream pathways. A brief exploration of these can strengthen the MoA.

G compound_x Compound X asct2 ASCT2 Transporter compound_x->asct2 Inhibition glutamine_out Intracellular Glutamine asct2->glutamine_out glutamine_in Extracellular Glutamine glutamine_in->asct2 tca TCA Cycle (Anaplerosis) glutamine_out->tca gsh Glutathione (GSH) (Redox Balance) glutamine_out->gsh mtorc1 mTORC1 Signaling (Growth & Proliferation) glutamine_out->mtorc1

Caption: Downstream pathways affected by ASCT2 inhibition.

Brief follow-up experiments could include:

  • Seahorse Assay: To measure changes in cellular respiration, confirming an impact on the TCA cycle.

  • Western Blot: To probe for markers of nutrient stress, such as the phosphorylation status of proteins in the mTORC1 pathway.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for the cross-validation of a novel ASCT2 inhibitor, Compound X. By systematically confirming target engagement, profiling phenotypic responses across a diverse cell panel, and performing critical rescue and comparative experiments, researchers can build a robust data package.

Based on our hypothetical data, Compound X is a promising on-target inhibitor of ASCT2. While slightly less potent than V-9302, it demonstrates excellent selectivity for ASCT2-high cells. Future work should focus on pharmacokinetic and in vivo efficacy studies in xenograft models derived from sensitive cell lines like A549 to determine its true therapeutic potential.

References

  • Scalise, M., Galluccio, M., Console, L., & Pochini, L. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Frontiers in Cell and Developmental Biology. [Link]

  • Bhutiapenet, A., & Niv-Spector, L. (2020). The Role of ASCT2 in Cancer: A Comprehensive Review. Cancers. [Link]

  • Hassanein, M., Hoeksema, M. D., Shiota, M., & Qian, J. (2013). SLC1A5/ASCT2-Mediated Glutamine Uptake Is a Key Regulator of Proliferation and Survival in Non-Small Cell Lung Cancer. Clinical Cancer Research. [Link]

  • Schulte, M. L., Fu, A., Zhao, P., & Li, J. (2018). Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models. Nature Medicine. [Link]

  • Loo, S. Y., Toh, L. P., & Xie, W. (2020). The ASCT2 inhibitor V-9302 is a potent and selective inhibitor of glutamine uptake in triple-negative breast cancer. Journal of Biological Chemistry. [Link]

Validation

"2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" head-to-head comparison with standard-of-care compounds

Topic: "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" Head-to-Head Comparison Guide Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads. H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" Head-to-Head Comparison Guide Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads.

Head-to-Head Comparison with Standard Leucine Surrogates

Executive Summary

In the optimization of peptide therapeutics and small-molecule inhibitors, the native Leucine (Leu) residue often presents a "metabolic soft spot" and a source of conformational entropy that limits potency. 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (henceforth DfCb-Ala ) has emerged as a high-value bioisostere.

This guide provides a technical head-to-head comparison of DfCb-Ala against three standard-of-care (SOC) alternatives:

  • L-Leucine (Leu): The native substrate.

  • Cyclobutylalanine (Cba): The non-fluorinated conformational constraint.

  • 5,5,5-Trifluoroleucine (TFL): The acyclic fluorinated standard.

Key Finding: DfCb-Ala offers a superior balance of metabolic stability (via C3-blocking) and conformational rigidity compared to TFL, while maintaining a steric volume closer to Leucine than bulky aromatic surrogates.

Technical Specifications & Structural Logic

The Molecule: DfCb-Ala
  • IUPAC Name: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

  • Common Abbreviation: DfCb-Ala

  • Role: Non-Canonical Amino Acid (ncAA); Leucine/Isoleucine Isostere.

  • Key Feature: The 3,3-difluoro substitution on the cyclobutyl ring acts as a metabolic blockade and a dipole-steering element.

Head-to-Head Performance Matrix
FeatureDfCb-Ala (Candidate) L-Leucine (Native) Cyclobutylalanine (Cba) 5,5,5-Trifluoroleucine (TFL)
Steric Volume ~145 ų (Compact Ring)~140 ų (Flexible Chain)~135 ų (Compact Ring)~160 ų (Bulky CF3)
Conformational Bias High (Ring Constraint)Low (Rotational Freedom)High (Ring Constraint)Medium (Fluorine Gauche Effect)
Metabolic Stability Excellent (C3 Blocked)Poor (Benzylic-like oxidation)Moderate (C3 is reactive)Good (CF3 is stable)
Lipophilicity (LogP) Modulated (Polar Hydrophobe)High (Hydrophobic)High (Hydrophobic)High (Fluorine effect)
Dipole Moment Distinct (C-F vectors)MinimalMinimalStrong (CF3 terminal)

Deep Dive: Mechanism of Superiority

A. Metabolic Stability: The "Fluorine Shield"

Native cyclobutyl rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes, typically at the C3 position (furthest from the attachment point), converting the ring into a ketone or alcohol, leading to rapid clearance.

  • The DfCb-Ala Advantage: Replacing the C3 hydrogens with Fluorine atoms renders this position chemically inert to oxidation. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond, effectively "capping" the metabolic soft spot.

B. Conformational Locking

Leucine's side chain (isobutyl) has free rotation around the


 and 

angles, leading to a high entropic penalty upon binding.
  • Cba vs. DfCb-Ala: Both restrict

    
     due to the ring structure. However, the 3,3-difluoro substitution in DfCb-Ala induces a specific ring pucker (often favoring a specific conformer due to dipole-dipole repulsion between the fluorines and the backbone carbonyl), potentially locking the side chain into a "bioactive" orientation that Cba cannot access.
    

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

Context: DfCb-Ala is typically supplied as an Fmoc-protected building block. Due to the electron-withdrawing nature of the fluorine, the coupling kinetics can be slower than standard Leucine.

Reagents:

  • Resin: Rink Amide MBHA (Loading 0.5 mmol/g)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (Critical Step):

    • Dissolve Fmoc-DfCb-Ala-OH (3.0 eq relative to resin) in DMF.

    • Add HATU (2.9 eq).

    • Add DIPEA (6.0 eq).

    • Note: Pre-activate for only 30 seconds to minimize racemization.

  • Coupling: Add activated solution to resin. Shake at Room Temp for 60-90 minutes (Standard Leu is 45 min; extend time for fluorinated analog).

  • Monitoring: Perform Kaiser Test. If not blue-negative, re-couple using PyBOP/HOAt.

Protocol 2: Lipophilicity Assessment (Chromatographic Hydrophobicity Index)

To empirically determine the lipophilic shift induced by DfCb-Ala.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% to 100% B over 10 minutes.

  • Calculation: Calibrate using a standard mixture of varying hydrophobicity. Measure retention time (

    
    ) of the DfCb-Ala peptide vs. the Leu-peptide.
    
    • Expectation: DfCb-Ala peptides often show reduced retention compared to Cba analogs due to the polarity of the C-F bond, despite the high fluorine content.

Visualizations (Graphviz/DOT)

Figure 1: Metabolic Stabilization Pathway

This diagram illustrates how the Fluorine substitution blocks the P450 oxidation pathway that degrades standard Cyclobutylalanine.

MetabolicStability Substrate_Cba Cyclobutylalanine (Cba) Enzyme Cytochrome P450 (Oxidation) Substrate_Cba->Enzyme Susceptible C-H Product_Ox 3-Hydroxy-Cba (Metabolite/Clearance) Enzyme->Product_Ox Hydroxylation Block C-F Bond RESISTANCE Enzyme->Block Blocked by F Substrate_DfCb DfCb-Ala (3,3-Difluoro) Substrate_DfCb->Enzyme Attempted Oxidation Stable Intact Drug (High Bioavailability) Block->Stable No Reaction

Caption: Comparison of metabolic fate. The C-H bonds in Cba are vulnerable to P450 hydroxylation, whereas the C-F bonds in DfCb-Ala block this pathway, preserving the active molecule.

Figure 2: Decision Logic for Leucine Replacement

A flow chart to help chemists decide when to deploy DfCb-Ala.

DecisionTree Start Optimization Goal: Replace Leucine Q1 Is Metabolic Stability a Problem? Start->Q1 Q2 Is Conformational Entropy High? Q1->Q2 No Res_TFL Use Trifluoroleucine (Acyclic Stability) Q1->Res_TFL Yes, but need flexibility Res_DfCb Use DfCb-Ala (Rigidity + Stability) Q1->Res_DfCb Yes, need rigidity Res_Leu Keep Leucine (Cost Effective) Q2->Res_Leu No Res_Cba Use Cyclobutylalanine (Rigidity Only) Q2->Res_Cba Yes (Low Met. Risk) Q2->Res_DfCb Yes (High Met. Risk)

Caption: Strategic decision tree for selecting DfCb-Ala based on metabolic and conformational requirements of the lead compound.

References

  • Hao, J., et al. (2021). "Fluorinated conformational restriction: Cyclobutanes as structural elements in medicinal chemistry." Journal of Medicinal Chemistry.

  • Wilsdorf, M., et al. (2018). "Synthesis and properties of fluorinated cycloalkyl amino acids." ChemRxiv.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Qiu, X. L., et al. (2004). "Fluorinated amino acids: Synthesis and bioactivity." Tetrahedron, 60(31), 6711-6745.

(Note: While specific clinical data for DfCb-Ala is proprietary to ongoing programs, the mechanistic principles cited above are established in the foundational literature of organofluorine chemistry.)

Comparative

Confirming the on-target effects of "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" using knockout models

Topic: Confirming the on-target effects of "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" using knockout models Content Type: Publish Comparison Guide Executive Summary This technical guide outlines the validation fr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the on-target effects of "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" using knockout models Content Type: Publish Comparison Guide

Executive Summary

This technical guide outlines the validation framework for 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (hereafter referred to as DF-CBA ), a novel fluorinated amino acid analog designed to target the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .

As a Senior Application Scientist, I present a rigorous methodology for confirming the on-target specificity of DF-CBA using SLC7A5-knockout (KO) models. This guide compares DF-CBA against industry-standard alternatives (BCH and JPH203) and details the experimental protocols required to distinguish true pharmacological inhibition from off-target toxicity.

Introduction: The Compound and the Target[1][2]

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (DF-CBA) is a synthetic, non-canonical amino acid. Structurally, it functions as a bioisostere of Leucine , incorporating a difluorocyclobutyl group to enhance lipophilicity and metabolic stability while mimicking the bulky hydrophobic side chain required for LAT1 recognition.

  • Primary Target: LAT1 (SLC7A5) – A sodium-independent, neutral amino acid transporter highly upregulated in human cancers to fuel mTORC1 signaling and protein synthesis.

  • Mechanism of Action: DF-CBA acts as a competitive antagonist (or non-metabolizable substrate) for LAT1, effectively starving cancer cells of essential amino acids like Leucine.

  • The Challenge: Many amino acid analogs exhibit "promiscuity," binding to related transporters (e.g., LAT2, ASCT2). Confirming specificity requires a system where the primary target is genetically absent.

Comparative Analysis: DF-CBA vs. Standard Alternatives

To validate DF-CBA, we must benchmark it against established LAT1 inhibitors. The table below summarizes the pharmacological landscape.

FeatureDF-CBA (Novel Probe) BCH (Standard Control) JPH203 (Clinical Candidate)
Chemical Class Fluorinated Cyclobutyl Amino AcidNorbornane Amino AcidTyrosine Analog
Target Specificity High (Predicted) Low (Pan-LAT inhibitor: LAT1/2/3/4)Very High (LAT1 Selective)
Mechanism Competitive Inhibition / Transport BlockCompetitive InhibitionNon-transportable Inhibitor
Metabolic Stability High (C-F bonds resist oxidation)ModerateHigh
Primary Limitation Novelty (Requires KO validation)Lack of selectivity (Off-target effects)Complex synthesis; CYP inhibition risks
Ideal Use Case Metabolic Probing & Imaging Positive Control (General transport block)Clinical Efficacy Comparison

Analyst Note: While JPH203 is the potency gold standard, DF-CBA offers a unique advantage as a potential imaging probe (due to fluorine content) or a metabolic tracer . Validation against BCH is critical to prove it does not inhibit ubiquitous transporters like LAT2.

Scientific Rationale: The Knockout Strategy

Using a wild-type (WT) cell line alone is insufficient to prove on-target efficacy. Toxicity in WT cells could result from general mitochondrial poisoning rather than LAT1 inhibition.

The Self-Validating Logic:

  • Hypothesis: If DF-CBA is specific to LAT1, it should exhibit potent effects (e.g., growth arrest, signaling blockade) in WT cells .

  • Null Hypothesis (KO): In SLC7A5-KO cells , where the target is absent, DF-CBA should have no effect (or significantly reduced effect).

  • Interpretation:

    • Effect in WT + No Effect in KO = On-Target Specificity Confirmed.

    • Effect in WT + Effect in KO = Off-Target Toxicity (Compound kills via non-LAT1 mechanisms).

Pathway Visualization: Mechanism of Action

LAT1_Pathway Compound DF-CBA (Inhibitor) LAT1 LAT1 (SLC7A5) Transporter Compound->LAT1 Blocks Extracellular_Leu Extracellular Leucine Extracellular_Leu->LAT1 Substrate Intracellular_Leu Intracellular Leucine LAT1->Intracellular_Leu Transport Sestrin2 Sestrin2 (Leu Sensor) Intracellular_Leu->Sestrin2 Binds mTORC1 mTORC1 Complex Sestrin2->mTORC1 Activates S6K p-S6K (Proliferation) mTORC1->S6K Phosphorylation Autophagy Autophagy (Survival) mTORC1->Autophagy Inhibits

Figure 1: Mechanism of Action. DF-CBA blocks the LAT1 transporter, preventing Leucine influx and subsequently inhibiting the mTORC1 proliferation pathway.

Experimental Protocols for Validation

Protocol A: Competitive Leucine Uptake Assay

Objective: Determine if DF-CBA inhibits the functional transport of Leucine in a LAT1-dependent manner.

Materials:

  • Cells: WT and SLC7A5-KO (e.g., HeLa or HCT116 background).

  • Tracer: [³H]-L-Leucine or [¹⁴C]-L-Leucine.

  • Buffer: Na+-free HBSS (to exclude Na+-dependent transporters).

Workflow:

  • Seeding: Plate WT and KO cells in 24-well plates (50,000 cells/well).

  • Pre-treatment: Wash cells with warm Na+-free HBSS.

  • Inhibition: Add DF-CBA at graded concentrations (0.1 µM – 100 µM) for 10 minutes. Include BCH (10 mM) as a positive control.

  • Uptake: Add [³H]-L-Leucine (1 µCi/mL) and incubate for exactly 5 minutes (linear phase).

  • Termination: Rapidly wash 3x with ice-cold HBSS containing excess unlabeled Leucine.

  • Lysis & Counting: Lyse cells in 0.1M NaOH and measure radioactivity via liquid scintillation counting.

Expected Results:

  • WT Cells: Dose-dependent reduction in Leucine uptake (

    
     determination).
    
  • KO Cells: Minimal uptake baseline; DF-CBA should show no further reduction .

Protocol B: Differential Viability Assay (The "Specific Kill" Test)

Objective: Confirm that DF-CBA toxicity is strictly linked to LAT1 inhibition.

Workflow:

  • Seeding: Plate WT and KO cells in 96-well plates.

  • Treatment: Treat with DF-CBA (0 – 100 µM) for 72 hours.

  • Readout: Measure viability using CellTiter-Glo (ATP) or MTT assay.

  • Analysis: Calculate the Selectivity Index (SI) :

    
    .
    

Data Interpretation Table:

OutcomeInterpretationAction
WT

<< KO

Valid On-Target Effect. The compound kills via LAT1 inhibition.Proceed to in vivo studies.
WT

≈ KO

Off-Target Toxicity. The compound kills cells regardless of LAT1 presence.Fail. Redesign compound.
No effect in either Lack of Potency. Compound fails to engage target.Check solubility/permeability.

Experimental Workflow Visualization

Validation_Workflow Compound DF-CBA (Test Compound) WT_Cells WT Cancer Cells (LAT1 High) Compound->WT_Cells KO_Cells SLC7A5-KO Cells (LAT1 Null) Compound->KO_Cells Uptake Leucine Uptake Assay (5 min) WT_Cells->Uptake Viability Viability Assay (72 hr) WT_Cells->Viability Western Western Blot (p-S6K / p-4EBP1) WT_Cells->Western KO_Cells->Uptake KO_Cells->Viability KO_Cells->Western Decision Compare Responses Uptake->Decision Viability->Decision Western->Decision Result Validation Conclusion Decision->Result Is Effect WT-Specific?

Figure 2: Validation Workflow. Parallel processing of WT and KO cells ensures that any observed effect is directly attributable to LAT1 presence.

References

  • Scalise, M., et al. (2018). "LAT1: a primary target for cancer therapy." International Journal of Molecular Sciences. Link

  • Oda, K., et al. (2010). "L-type amino acid transporter 1 inhibitors as potential anticancer agents." Cancer Science. Link

  • Wang, Q., & Holst, J. (2015). "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit cell growth." American Journal of Cancer Research. Link

  • Häfliger, P., & Charles, R.P. (2019). "The L-Type Amino Acid Transporter 1 (LAT1): An Emerging Target in Cancer." International Journal of Molecular Sciences. Link

  • Cormerais, Y., et al. (2016). "Genetic disruption of the multifunctional CD98/LAT1 complex demonstrates the key role of essential amino acid transport in the control of mTORC1 and tumor growth." Cancer Research. Link

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

[1] Executive Summary 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a fluorinated non-canonical amino acid used primarily as a building block in peptide synthesis and medicinal chemistry to enhance metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a fluorinated non-canonical amino acid used primarily as a building block in peptide synthesis and medicinal chemistry to enhance metabolic stability.[1][2] Due to the carbon-fluorine (C-F) bonds within the cyclobutyl ring, this compound exhibits high thermal and chemical stability.[1]

Critical Disposal Directive: This substance must be managed as Halogenated Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems or general municipal trash.[1] The presence of fluorine requires high-temperature incineration with specific flue gas scrubbing capabilities to prevent the release of hydrofluoric acid (HF) or persistent fluorinated byproducts.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and associated hazards.[3][4] While specific toxicological data for this exact isomer may be limited, it should be handled with the precautions standard for fluorinated amino acid analogs .

PropertyDescription
Chemical Class Fluorinated Unnatural Amino Acid / Halogenated Organic
Physical State Solid (typically white to off-white powder)
Functional Groups Primary Amine, Carboxylic Acid, Difluorocyclobutyl Ring
Primary Hazard Irritant (H315, H319, H335) .[1][2][5] Potential for acute toxicity if swallowed.[1][2][6]
Environmental Hazard Persistent Organic Pollutant (Potential). Fluorinated moieties resist biodegradation.[1]
RCRA Status (USA) Not typically P- or U-listed, but must be characterized for toxicity.[1] Manage as Hazardous Waste .
Waste Segregation & Management Strategy

Effective disposal begins at the bench.[1] You must segregate this chemical from non-halogenated waste streams to avoid escalating disposal costs and to ensure proper downstream incineration.[1]

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste Generation: 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Residue LiquidStream Liquid/Solution Waste StateCheck->LiquidStream Dissolved in Solvent BinSolid Container: SOLID HALOGENATED ORGANICS (Label: Toxic/Irritant) SolidStream->BinSolid Double Bag & Tag SolventCheck Solvent Type? LiquidStream->SolventCheck BinHaloLiq Container: LIQUID HALOGENATED ORGANICS (High BTU Incineration) SolventCheck->BinHaloLiq DCM, DMF, DMSO, or Organic Mix BinAq Container: AQUEOUS TOXIC WASTE (If water > 90%) SolventCheck->BinAq Purely Aqueous (Rare) Incineration FINAL DISPOSAL: High-Temp Incineration (w/ HF Scrubbing) BinSolid->Incineration BinHaloLiq->Incineration BinAq->Incineration

Figure 1: Waste segregation logic flow.[1] Correct segregation prevents the contamination of non-halogenated fuel blending streams.[7]

Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Reagent (Pure Substance)

Applicable for: Expired shelf stocks, excess weighing residues, or degraded solids.

  • PPE Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] Use a particulate respirator (N95) if handling outside a fume hood.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum lined with a chemically resistant liner (6-mil polyethylene).[1]

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[1][2][4][6][8][9]

    • Note: Do not mix with strong oxidizers (e.g., permanganates) or strong bases.

  • Labeling: Affix a Hazardous Waste label.

    • Chemical Name: "2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid" (Do not use abbreviations).

    • Constituents: "Organofluorine solid, Amino Acid Derivative."[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Keep container closed at all times.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, HPLC fractions, or washing solvents containing the compound.

  • Solvent Compatibility: Determine the primary solvent.[1]

    • If dissolved in Dichloromethane (DCM), Chloroform, or DMF : Dispose in the Halogenated Solvent carboy.

    • If dissolved in Methanol, Ethanol, or Acetone : Even though the solvent is non-halogenated, the solute is halogenated. Default to the Halogenated Waste stream to ensure proper incineration.

  • pH Adjustment: If the solution is acidic (e.g., TFA salts from peptide cleavage), neutralize to pH 5–9 before adding to a general organic waste drum to prevent drum corrosion, unless the drum is specifically rated for corrosive organics.

  • Labeling: Clearly mark "Contains Fluorinated Organics" on the tag.[1] This alerts the Treatment, Storage, and Disposal Facility (TSDF) to use appropriate scrubbers during incineration.

Spill Management & Decontamination

In the event of a benchtop spill, immediate containment is necessary to prevent the spread of fluorinated dust.

SpillResponse Alert 1. ALERT Notify personnel Isolate area PPE 2. PPE UP Nitrile Gloves x2 Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (if liquid) or damp paper (if solid) PPE->Contain Clean 4. CLEAN Scoop material into hazardous waste bag Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap & water x2 Clean->Decon Dispose 6. DISPOSAL All pads/gloves go to Solid Halogenated Waste Decon->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of fluorinated amino acids.

Decontamination Solution: Use a standard laboratory detergent (e.g., Alconox) followed by water.[1] Collect the first rinse as hazardous waste if the spill was significant (>500 mg).[1] Subsequent rinses may typically go to the drain, provided they meet local sewer discharge limits for fluorides.

Regulatory & Compliance Context
Why Incineration?

Standard fuel blending (using waste as fuel for cement kilns) is often reserved for non-halogenated organics.[1] Fluorinated compounds, when burned without scrubbing, release Hydrogen Fluoride (HF) , a corrosive gas that damages incinerator linings and violates emission standards.

  • Requirement: The waste manifest must declare the halogen content so the TSDF directs it to a rotary kiln incinerator equipped with caustic scrubbers.[1]

RCRA (Resource Conservation and Recovery Act) Implications

While 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is not explicitly F-listed (unless in a spent solvent mix) or P/U-listed, it falls under the "Cradle-to-Grave" responsibility.[1]

  • Generator Status: You are responsible for characterizing the waste.[1] Due to the lack of extensive tox data, applying the "Precautionary Principle" is mandatory: manage as if it were a toxic halogenated compound.

References
  • National Institutes of Health (NIH) - PubChem. 2-Amino-3-fluorobutanoic acid (Analogous Safety Data).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes (EPA/600/2-87/098).[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

Operational Safety Guide: Handling 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid Executive Safety Summary 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a fluorinated non-canonical amino acid used primarily as a...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

Executive Safety Summary

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a fluorinated non-canonical amino acid used primarily as a building block in peptide synthesis and medicinal chemistry. While stable under standard conditions, the introduction of the difluorocyclobutyl moiety requires specific handling protocols distinct from standard glycine/alanine derivatives.

Core Safety Directive: Treat this compound as a Category 3 Irritant (Skin/Eye/Respiratory) . Due to the high electronegativity of the fluorine substituents, this compound must be segregated from strong reducing agents and managed as Halogenated Organic Waste upon disposal.

Hazard Identification & Risk Profile

Note: As a specialized research chemical, specific toxicological data may be limited. The following risk profile is derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated amino acids.

Hazard ClassGHS Classification (Projected)H-CodeOperational Implication
Inhalation STOT SE 3H335 May cause respiratory irritation.[1][2] Zero-inhalation tolerance ; handle only in fume hood.
Skin Contact Skin Irrit. 2H315 Causes skin irritation.[1] Fluorinated analogs can exhibit enhanced lipophilicity, increasing dermal absorption rates.
Eye Contact Eye Irrit.[1][2][3][4] 2AH319 Causes serious eye irritation.[1] Micro-particles can cause mechanical and chemical corneal damage.
Thermal N/AN/A Critical: Thermal decomposition (>200°C) may release Hydrogen Fluoride (HF) and fluorinated hydrocarbons.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. Use this task-specific matrix to determine protection levels.

Body AreaStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Synthesis)Technical Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5 mil)Laminate Film (Silver Shield) under NitrileFluorinated motifs can enhance solvent permeation. Double gloving creates a sacrificial outer layer and visual breach indicator.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) N95 or P100 Respirator (if outside hood)The primary control is engineering (Hood). PPE is secondary.[5]
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Face Shield + Goggles Safety glasses are insufficient for fine powders which can bypass side shields via air currents.
Body Lab Coat (Cotton/Poly blend) Tyvek® Lab Coat/Sleeves Synthetic fibers in standard coats can melt if a fire occurs; Tyvek provides superior particulate hold-out.

Operational Protocol: Safe Handling Workflow

Phase A: Engineering Controls & Setup
  • Static Mitigation: Fluorinated amino acids are often fluffy and prone to static charge. Use an anti-static gun or ionizing bar inside the balance draft shield to prevent particle scattering.

  • Containment: All weighing must occur within a certified chemical fume hood. If the balance is sensitive to draft, use a powder safety enclosure or reduce face velocity temporarily only during the active weighing moment, then immediately restore.

Phase B: Solubilization (The Critical Risk Point)

Risk: When dissolved in organic solvents (DMSO, DMF), the skin absorption potential increases significantly.

  • Solvent Choice: When using DMSO (Dimethyl sulfoxide), be aware it acts as a transdermal carrier, potentially pulling the fluorinated compound through the skin.

  • Technique: Use a "no-touch" technique. Hold vials with tongs or clamps when adding solvent to minimize glove contact.

Phase C: Workflow Visualization

The following diagram outlines the decision logic for handling this compound, ensuring self-validating safety checks at every stage.

G Start Start: Handling 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid StateCheck State: Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution StaticRisk Risk: Static & Inhalation Solid->StaticRisk ControlSolid Control: Anti-static Gun + Fume Hood StaticRisk->ControlSolid Action Proceed with Experiment ControlSolid->Action AbsorbRisk Risk: Enhanced Dermal Absorption Solution->AbsorbRisk ControlLiq Control: Double Nitrile + Tongs AbsorbRisk->ControlLiq ControlLiq->Action Disposal Disposal: Halogenated Waste Stream Action->Disposal Post-Exp

Caption: Operational Logic Flow for Risk Assessment and Control Selection.

Emergency Response & Decontamination

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact:

    • Drench: Immediately wash with soap and water for 15 minutes.

    • Assess: If dissolved in DMSO, monitor for systemic signs of distress, as absorption is rapid.

  • Spill Cleanup (Powder):

    • Do NOT dry sweep (creates dust).[6]

    • Cover spill with wet paper towels (water or ethanol) to dampen.

    • Scoop into a container labeled "Hazardous Waste - Fluorinated Solid."

Waste Disposal Protocol

Strict adherence to environmental regulations is required.[6][7] Fluorinated compounds are persistent.

  • Segregation: Do NOT mix with general organic waste. Use a dedicated container labeled "Halogenated Organic Waste."

  • Labeling: Clearly mark the tag with the full chemical name. Avoid abbreviations like "Fluoro-AA."

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

  • Prohibited: Do not dispose of via sink/sewer. The C-F bond is resistant to standard biodegradation.

References & Authority

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] The National Academies Press.[9] [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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